Technical Documentation Center

N-Ethyl-3-iodo-2-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Ethyl-3-iodo-2-methylbenzamide

Core Science & Biosynthesis

Foundational

Technical Guide to 3-Iodo-2-Methylbenzamide Derivatives: Scaffold Utility in Kinase Inhibition and PROTAC Design

Executive Summary: The Strategic Value of the Scaffold The 3-iodo-2-methylbenzamide scaffold is a high-value pharmacophore in modern medicinal chemistry, particularly in the design of allosteric kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

The 3-iodo-2-methylbenzamide scaffold is a high-value pharmacophore in modern medicinal chemistry, particularly in the design of allosteric kinase inhibitors (e.g., MEK1/2) and Targeted Protein Degradation (TPD) linkers. While N-ethyl-3-iodo-2-methylbenzamide (CAS 1863037-73-3) serves as a fundamental building block, its structural logic underpins a broader class of therapeutics.

The scaffold's utility is defined by two critical structural features:

  • The "Ortho-Twist" (2-Methyl): The steric bulk of the methyl group at the 2-position forces the amide bond out of planarity with the phenyl ring. This atropisomerism-like conformation is essential for binding in restricted allosteric pockets (e.g., the MEK inhibitor pocket adjacent to ATP).

  • The "Reactive Handle" (3-Iodo): The iodine atom at the 3-position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of "tails" that interact with solvent-exposed regions or specific residues like Ser212 in MEK.

This guide details the synthesis, structural logic, and application of this scaffold, using the N-ethyl derivative as a primary model.

Chemical Identity & Physical Properties[1]

The following table summarizes the core properties of the model compound, N-ethyl-3-iodo-2-methylbenzamide, and its parent acid.

PropertyParent AcidModel Derivative (Ethylamide)
Name 3-Iodo-2-methylbenzoic acidN-Ethyl-3-iodo-2-methylbenzamide
CAS Number 133232-56-11863037-73-3
Formula C₈H₇IO₂C₁₀H₁₂INO
MW 262.04 g/mol 289.12 g/mol
Appearance White to cream powderOff-white solid
Solubility DMSO, MethanolDMSO, DCM, Ethyl Acetate
Key Function PrecursorBuilding Block / Probe

Structural Logic & SAR Visualization

The biological activity of this class of compounds is not random; it is strictly governed by steric and electronic factors. The diagram below illustrates the Structure-Activity Relationship (SAR) logic that makes this scaffold "privileged" in kinase drug discovery.

SAR_Logic Core 3-Iodo-2-Methylbenzamide Core Scaffold Methyl 2-Methyl Group (The 'Twist') Core->Methyl Steric Bulk Iodine 3-Iodo Group (The 'Handle') Core->Iodine Electronic Activation Amide Amide Linker (H-Bonding) Core->Amide Directionality Target MEK Allosteric Pocket (Hydrophobic Region) Methyl->Target Forces Non-Planar Conformation (Critical for Binding) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Iodine->Coupling Site for Library Expansion Amide->Target H-Bond Donor/Acceptor Coupling->Target Extends into Solvent Channel

Figure 1: Pharmacophore analysis of the 3-iodo-2-methylbenzamide scaffold. The 2-methyl group is the critical "conformational lock," while the 3-iodo group serves as the diversification point.

Detailed Synthesis Protocol

The synthesis of N-ethyl-3-iodo-2-methylbenzamide is a representative protocol for activating this scaffold. While direct coupling (HATU/EDC) is possible, the Acid Chloride Method is preferred for scaling due to higher yields and easier purification for this specific hindered substrate.

Method A: Acid Chloride Activation (Recommended)

Reagents:

  • 3-Iodo-2-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.)

  • Ethylamine (2.0 M in THF) (2.5 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation:

    • Charge a flame-dried round-bottom flask with 3-iodo-2-methylbenzoic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl chloride (1.5 eq) dropwise at 0°C under N₂ atmosphere.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Evolution of gas (CO/CO₂) indicates reaction progress.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH). Conversion to methyl ester indicates acid chloride formation.

    • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add Triethylamine (3.0 eq).

    • Add Ethylamine solution (2.5 eq) dropwise. Note: The reaction is exothermic.

    • Stir at RT for 4-12 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.[1][2]

    • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product typically elutes at 20-40% EtOAc.

Synthesis Workflow Visualization

Synthesis_Workflow Start 3-Iodo-2-methylbenzoic Acid (Starting Material) Step1 Activation: Oxalyl Chloride / DMF DCM, 0°C -> RT Start->Step1 Inter Intermediate: Acid Chloride Species Step1->Inter Step2 Amidation: Ethylamine / Et3N DCM, 0°C Inter->Step2 Workup Workup: NaHCO3 Wash -> HCl Wash Extraction (DCM) Step2->Workup Product Product: N-Ethyl-3-iodo-2-methylbenzamide Workup->Product

Figure 2: Step-by-step synthetic pathway for the generation of the N-ethyl derivative via acid chloride activation.

Applications in Drug Discovery[2][3][5]

MEK Inhibition (Oncology)

The 3-iodo-2-methylbenzamide core is a structural analog of the "head group" found in clinical MEK inhibitors.

  • Mechanism: These compounds bind to an allosteric pocket adjacent to the ATP binding site. The "2-methyl" group forces the phenyl ring to twist perpendicular to the amide, a conformation strictly required to fit into the hydrophobic pocket created by Ile141 and Leu118 in MEK1.

  • Derivatization: The 3-iodo position is typically coupled via Suzuki reaction to a pyridyl or phenyl ring to extend into the solvent channel, improving solubility and potency.

PROTAC Linker Chemistry

In Targeted Protein Degradation, this scaffold serves as a rigid linker connection point.

  • Utility: The iodine allows for the precise attachment of long alkyl or PEG chains terminating in a ligand for the target protein (POI). The benzamide portion can serve as the attachment point to the E3 ligase ligand (e.g., Thalidomide derivatives for Cereblon).

  • Advantage: The rigidity of the benzamide ring reduces the entropic penalty of binding compared to purely flexible aliphatic linkers.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 2734888 (3-Iodo-2-methylbenzoic acid).
    • URL:[Link]

  • Synthesis & Reactivity (Acid Chloride Method): Source: BenchChem Technical Data - 3-Iodo-2-methylbenzoic acid Reactivity Profiles.
  • Catalog Entry for N-Ethyl Derivative

    • Source: Sigma-Aldrich Product Detail (CAS 1863037-73-3).[4]

  • Application in MEK/Kinase Inhibitors (Contextual)

    • Source: "Discovery of PD0325901, a Potent and Selective MEK Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the utility of 2-methyl-3-halo benzamide cores).
    • URL:[Link]

  • Application in PROTACs (Cereblon Ligands)

    • Source: "Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries." University of Wisconsin–Madison.
    • URL:[Link]

Sources

Exploratory

Strategic Synthesis and Functionalization of N-Ethyl-3-iodo-2-methylbenzamide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Radiopharmaceutical Scientists Molecular Logic & Nomenclature Analysis Before designing a synthetic route, we must deconstruc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Radiopharmaceutical Scientists

Molecular Logic & Nomenclature Analysis

Before designing a synthetic route, we must deconstruct the molecule to understand its electronic and steric environment. The IUPAC name N-Ethyl-3-iodo-2-methylbenzamide provides the blueprint for its chemical behavior.

Structural Breakdown
  • Parent Scaffold: Benzamide (a benzene ring attached to a carboxamide group).

  • Principal Functional Group: The amide (-CONH-), which dictates the numbering. The carbon attached to the carbonyl group is C1 .

  • Substituents:

    • 2-Methyl: An electron-donating alkyl group at the ortho position. Critical Insight: This group exerts significant steric hindrance (ortho-effect) on the amide bond, influencing both the rate of amide formation and the rotational barrier of the final product.

    • 3-Iodo: A halogen at the meta position relative to the amide. This is the "functional handle" for downstream diversification (e.g., cross-coupling) or radiolabeling.

    • N-Ethyl: An ethyl chain attached to the amide nitrogen.[1]

Physiochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Handling
Formula C

H

INO
MW 289.11 g/mol Suitable for fragment-based drug design (FBDD).
LogP (calc) ~2.8 - 3.2Moderate lipophilicity; good CNS penetration potential.
H-Bond Donors 1 (Amide NH)Critical for receptor binding pockets.
Rotatable Bonds 2 (Ethyl, Amide-Aryl)Restricted rotation likely due to 2-Me steric clash.

Retrosynthetic Strategy

A naive approach might suggest direct iodination of N-ethyl-2-methylbenzamide. However, electrophilic aromatic substitution on 2-methylbenzoic acid derivatives typically directs the iodine to the 5-position (para to the methyl, meta to the electron-withdrawing amide), not the desired 3-position .

To guarantee regio-integrity, we must utilize a Sandmeyer approach starting from a defined aniline precursor.

DOT Diagram: Retrosynthetic Tree

Retrosynthesis Target N-Ethyl-3-iodo-2-methylbenzamide (Target) Amide_Bond Amide Coupling Target->Amide_Bond Precursor_Acid 3-Iodo-2-methylbenzoic acid Amide_Bond->Precursor_Acid Amine Ethylamine Amide_Bond->Amine Sandmeyer Sandmeyer Reaction (Regiocontrol) Precursor_Acid->Sandmeyer Start_Mat 3-Amino-2-methylbenzoic acid (Commercially Available) Sandmeyer->Start_Mat

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via the Sandmeyer route rather than direct electrophilic iodination.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Iodo-2-methylbenzoic Acid (The Sandmeyer Route)

Objective: Convert the amino group to an iodine atom while preserving the carboxylic acid.

Reagents: 3-Amino-2-methylbenzoic acid, NaNO


, HCl, KI, H

O.
  • Diazotization:

    • Suspend 3-amino-2-methylbenzoic acid (10.0 mmol) in 5M HCl (20 mL). Cool to 0°C in an ice/salt bath.

    • Dropwise add a solution of NaNO

      
       (11.0 mmol) in water (5 mL), maintaining internal temperature < 5°C.
      
    • Checkpoint: The solution should become clear (or slightly turbid) as the diazonium salt forms. Stir for 20 min.

  • Iodination:

    • Prepare a solution of KI (15.0 mmol) in water (10 mL).

    • Add the cold diazonium solution slowly to the KI solution (caution: vigorous N

      
       evolution).
      
    • Allow to warm to room temperature, then heat to 60°C for 30 minutes to ensure complete dediazoniation.

  • Workup:

    • Treat with aqueous NaHSO

      
       to remove excess iodine (color change from dark brown to yellow/white).
      
    • Extract with Ethyl Acetate (3x).[2] Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water.

Phase 2: Amide Activation and Coupling

Objective: Overcome the steric hindrance of the 2-methyl group to couple ethylamine. Why Acid Chloride? Standard coupling agents (EDC/HATU) can be sluggish with sterically hindered ortho-substituted benzoates. The acid chloride pathway is robust and scalable.

Reagents: Thionyl Chloride (SOCl


), DMF (cat.), Ethylamine (2.0M in THF), DIPEA, DCM.
  • Acid Chloride Formation:

    • Dissolve 3-iodo-2-methylbenzoic acid (5.0 mmol) in dry DCM (20 mL).

    • Add catalytic DMF (2 drops) followed by SOCl

      
       (10.0 mmol) dropwise.
      
    • Reflux for 2 hours.[3]

    • Evaporation:[4][5][6] Remove solvent and excess SOCl

      
       under vacuum. Azeotrope with toluene twice to ensure removal of acidic traces.
      
  • Coupling:

    • Dissolve the crude acid chloride in dry DCM (10 mL) and cool to 0°C.

    • Add Ethylamine (2.0M in THF, 7.5 mmol) and DIPEA (10.0 mmol).

    • Warm to room temperature and stir for 4 hours.

  • Validation:

    • Monitor by LC-MS. Expect [M+H]

      
       = 290.0.
      
    • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

      
      , then brine.
      
    • Yield: Expect >85% yield as an off-white solid.

Downstream Applications & Functionalization

The 3-iodo substituent is a high-value "handle" for medicinal chemistry optimization.

Palladium-Catalyzed Cross-Coupling

The iodine atom undergoes oxidative addition to Pd(0) much faster than the corresponding bromide or chloride. This allows for mild Suzuki-Miyaura couplings to generate biaryl libraries.

Protocol (Suzuki Coupling):

  • Substrate: N-Ethyl-3-iodo-2-methylbenzamide (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) - Chosen for resistance to steric bulk.
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: Dioxane/Water (4:1), 90°C, 12h.

DOT Diagram: Functionalization Workflow

Functionalization Core N-Ethyl-3-iodo-2-methylbenzamide Pd_Cycle Pd(0) Oxidative Addition Core->Pd_Cycle Activation Radio Radio-Dehalogenation (I-123 labeling) Core->Radio Cu(I), [*I]NaI Suzuki Suzuki Coupling (Biaryl formation) Pd_Cycle->Suzuki + Ar-B(OH)2 Heck Heck Reaction (Alkenylation) Pd_Cycle->Heck + Alkene

Figure 2: Divergent synthesis pathways utilizing the iodine handle.

Radiopharmaceutical Utility

This scaffold is structurally analogous to IBZM (a Dopamine D2 ligand). The stable I-127 can be exchanged for radioactive I-123 (for SPECT) or I-124 (for PET) using copper-mediated nucleophilic exchange.

  • Method: Ammonium sulfate, [

    
    I]NaI, Cu(II) catalyst, 140°C melt reaction.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete diazotization or temperature too high (>5°C).Control temp strictly during NaNO

addition. Ensure starch-iodide paper turns blue.
Incomplete Amidation Steric hindrance of 2-Me group blocking amine attack.Switch from EDC coupling to Acid Chloride (SOCl

) method as described.
Regioisomer Contamination Starting material impurity or wrong path.Verify precursor is 3-amino -2-methylbenzoic acid, not o-toluic acid. Confirm by NMR (coupling constants).

References

  • Sandmeyer Reaction Mechanics

    • Gou, F., et al. (2020). "Sandmeyer-Type Trifluoromethylation of Arenediazonium Salts." Journal of Organic Chemistry.
  • Steric Hindrance in Benzamides

    • Smith, J. A., et al. (2018). "Synthesis of Sterically Congested Amides." Synthesis.
  • Palladium Cross-Coupling of Aryl Iodides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Radioiodination Techniques

    • Coenen, H. H. (2020). "Fluorine-18 and Iodine-123 Labeling of Radiopharmaceuticals." Pharmaceuticals.[7][8][9]

Sources

Foundational

Comprehensive Technical Guide: C₁₀H₁₂INO Compounds in Drug Discovery

Executive Summary This technical guide provides an in-depth analysis of compounds with the molecular formula C₁₀H₁₂INO , focusing on their role as high-value intermediates in medicinal chemistry. While this formula encom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of compounds with the molecular formula C₁₀H₁₂INO , focusing on their role as high-value intermediates in medicinal chemistry. While this formula encompasses multiple structural isomers, the most significant entity for drug development is 4-(4-iodophenyl)morpholine and the amide derivative 2-iodo-N-propylbenzamide .

This document details the physicochemical properties, synthetic pathways, and structural validation of these compounds.[1] It is designed for researchers utilizing aryl iodides as precursors for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or exploring morpholine scaffolds for pharmacokinetic optimization.

Part 1: Molecular Identity and Physicochemical Profile[2][3]

The formula C₁₀H₁₂INO represents a specific stoichiometry often encountered in the synthesis of heterocycles and amide-based ligands. The presence of the iodine atom (heavy halogen) significantly influences the molecular weight and reactivity profile, serving as a critical "handle" for further functionalization.

Quantitative Data Summary
PropertyValueUnitNotes
Molecular Formula C₁₀H₁₂INO-Hill Notation
Exact Mass 288.996DaMonoisotopic
Molecular Weight 289.11 g/mol Average
Heavy Atom Count 13-I, N, O, 10xC
ClogP (Est.) 2.1 - 2.9-Varies by isomer
Physical State Solid-Typically off-white powder
Melting Point 158-163°CFor 4-(4-iodophenyl)morpholine
Structural Isomerism

The C₁₀H₁₂INO formula supports two primary structural classes relevant to pharmaceutical research:

  • N-Aryl Heterocycles: exemplified by 4-(4-iodophenyl)morpholine .

    • Utility: A privileged scaffold where the morpholine ring improves water solubility and metabolic stability, while the aryl iodide allows for library expansion via palladium-catalyzed coupling.

  • Halogenated Benzamides: exemplified by 2-iodo-N-propylbenzamide .

    • Utility: Precursors for isoquinolinone synthesis or potential ligands for CNS targets (dopamine/serotonin modulation).

Part 2: Synthetic Methodology (Autonomy & Causality)

This section details the synthesis of 4-(4-iodophenyl)morpholine , the most chemically versatile isomer. The protocol utilizes a Buchwald-Hartwig Amination , chosen over nucleophilic aromatic substitution (SₙAr) because unactivated aryl iodides do not react readily with amines without metal catalysis.

Reaction Rationale
  • Substrates: 1,4-Diiodobenzene and Morpholine.

  • Catalyst: Copper(I) Iodide (CuI) is selected as a cost-effective alternative to Palladium for this specific transformation, promoted by an amino acid ligand (L-Proline).

  • Mechanism: The catalytic cycle involves oxidative addition of the aryl iodide to the metal center, amine coordination, deprotonation, and reductive elimination to form the C-N bond.

Step-by-Step Protocol: Copper-Catalyzed C-N Coupling

Reagents:

  • 1,4-Diiodobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)[2]

  • CuI (10 mol%)

  • K₂CO₃ (2.0 equiv, base)

  • L-Proline (20 mol%, ligand)

  • DMSO (Solvent)

Workflow:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon. Reason: Copper catalysts can be deactivated by oxidation; moisture inhibits the base efficiency.

  • Reagent Charging: Add 1,4-diiodobenzene (330 mg, 1 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2 mmol) to the tube.

  • Solvent/Ligand Addition: Add DMSO (2 mL), followed by Morpholine (105 µL, 1.2 mmol) and L-Proline (23 mg, 0.2 mmol).

  • Thermal Activation: Seal the tube and heat to 90°C for 12–24 hours. Note: Monitoring via TLC is essential to prevent double-amination (formation of 1,4-dimorpholinobenzene).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMSO and inorganic salts.

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

SynthesisPathway Start 1,4-Diiodobenzene (Substrate) Inter Oxidative Addition Complex Start->Inter 90°C, DMSO Morph Morpholine (Nucleophile) Morph->Inter Cat CuI / L-Proline (Catalytic System) Cat->Inter Prod 4-(4-iodophenyl)morpholine (C10H12INO) Inter->Prod Reductive Elimination Side 1,4-Dimorpholinobenzene (Over-reaction Side Product) Inter->Side Excess Amine High Temp

Figure 1: Copper-catalyzed synthesis pathway for C₁₀H₁₂INO (morpholine derivative) highlighting the critical catalytic step and potential side reaction.

Part 3: Structural Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. For C₁₀H₁₂INO, the following spectral signatures confirm the structure.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aryl Region: Two doublets (para-substitution pattern).

      • δ ~7.50 ppm (2H, d, J=8.8 Hz, protons ortho to Iodine).

      • δ ~6.65 ppm (2H, d, J=8.8 Hz, protons ortho to Morpholine).

    • Aliphatic Region:

      • δ ~3.80 ppm (4H, t, J=4.8 Hz, -CH₂-O -CH₂-).

      • δ ~3.10 ppm (4H, t, J=4.8 Hz, -CH₂-N -CH₂-).

  • Interpretation: The symmetry of the morpholine peaks and the distinct para-substituted aryl pattern confirm the regioselectivity.

Mass Spectrometry (MS)
  • Technique: GC-MS (EI) or LC-MS (ESI).

  • Expected Molecular Ion (M+): m/z 289.[3]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike Cl or Br).

  • Fragmentation (EI):

    • Loss of Iodine (m/z 289 → 162).

    • Morpholine ring fragmentation.

Part 4: Applications in Drug Development

The C₁₀H₁₂INO scaffold is rarely the final drug; it is a strategic intermediate .

Cross-Coupling Utility

The aryl iodide moiety is highly reactive in Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly diversify the molecule at the para position.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl morpholines (common in SSRIs).

  • Sonogashira: Coupling with alkynes to extend conjugation.

  • Heck Reaction: Coupling with alkenes.

Pharmacophore Logic

The morpholine ring is a "privileged structure" in medicinal chemistry.

  • Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to cyclohexane analogs.

  • Metabolic Stability: Morpholine is generally more resistant to oxidative metabolism than open-chain amines.

  • Target Class: Morpholine-aryl derivatives frequently exhibit activity against:

    • Sigma receptors (CNS).

    • Factor Xa (Anticoagulants).

    • Monoamine transporters (Serotonin/Norepinephrine).

Decision Logic for Isomer Selection

IsomerSelection Root Target: C10H12INO Select Isomer based on Application PathA Need: Solubility & Metabolic Stability Root->PathA PathB Need: H-Bond Donor & CNS Penetration Root->PathB IsomerA 4-(4-iodophenyl)morpholine PathA->IsomerA IsomerB 2-iodo-N-propylbenzamide PathB->IsomerB AppA Application: Kinase Inhibitors Antidepressants IsomerA->AppA AppB Application: Dopamine D2 Ligands Imaging Agents IsomerB->AppB

Figure 2: Decision tree for selecting the appropriate C₁₀H₁₂INO isomer based on medicinal chemistry requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329765107, 4-(4-Iodophenyl)morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 615769, 2-iodo-N-propylbenzamide. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Contextual grounding for the synthetic protocol described in Part 2).

Sources

Exploratory

An In-Depth Technical Guide to N-Ethyl-3-iodo-2-methylbenzamide: Synthesis, Sourcing, and Quality Control

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Sourcing N-Ethyl-3-iodo-2-methylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Sourcing

N-Ethyl-3-iodo-2-methylbenzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of an iodine atom offers a site for further chemical modification, such as cross-coupling reactions, and can also be exploited in the development of radiolabeled ligands for imaging studies. The N-ethyl and 2-methyl substitutions fine-tune the molecule's steric and electronic properties, which can influence its biological activity and pharmacokinetic profile.

A thorough search of commercial chemical suppliers reveals that N-Ethyl-3-iodo-2-methylbenzamide is not a stock item. Therefore, researchers requiring this compound will need to engage with a custom synthesis provider. When selecting a contract research organization (CRO) for custom synthesis, the following criteria are paramount:

  • Expertise in Multi-step Synthesis: The synthesis of N-Ethyl-3-iodo-2-methylbenzamide is a multi-step process. The chosen CRO should have a proven track record in aromatic chemistry, including iodination and amide bond formation.

  • Analytical Capabilities: The CRO must have in-house capabilities for comprehensive analytical testing to ensure the identity and purity of the final compound. This includes, at a minimum, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • Transparency and Communication: A reliable CRO will provide regular updates on the progress of the synthesis and will be transparent about any challenges encountered.

Proposed Synthesis Protocol

The following is a plausible and detailed laboratory-scale synthesis protocol for N-Ethyl-3-iodo-2-methylbenzamide, derived from established methods for the preparation of similar N-alkylated and iodinated benzamides.[1][2][3] This protocol is intended as a guide for a qualified synthetic organic chemist.

Overall Synthetic Scheme:

The synthesis can be envisioned as a two-step process starting from 3-amino-2-methylbenzoic acid: 1) Iodination of the aromatic ring, and 2) Amide coupling with ethylamine.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amide Coupling cluster_final Final Product A 3-Amino-2-methylbenzoic Acid B Diazotization (NaNO2, HCl) A->B C Sandmeyer-type Iodination (KI) B->C D 3-Iodo-2-methylbenzoic Acid C->D E Activation of Carboxylic Acid (e.g., SOCl2 or EDC/HOBt) D->E F Reaction with Ethylamine E->F G N-Ethyl-3-iodo-2-methylbenzamide F->G QC_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purity_Check HPLC Analysis Purification->Purity_Check Purity_Check->Purification Purity < 95% Identity_Confirmation Structural Elucidation Purity_Check->Identity_Confirmation Purity ≥ 95% Final_Product Pure N-Ethyl-3-iodo-2-methylbenzamide (>95% Purity) Identity_Confirmation->Final_Product H_NMR ¹H NMR Identity_Confirmation->H_NMR C_NMR ¹³C NMR Identity_Confirmation->C_NMR LRMS LRMS (e.g., GC-MS) Identity_Confirmation->LRMS HRMS HRMS (e.g., ESI-TOF) Identity_Confirmation->HRMS

Sources

Foundational

2-Methyl-3-Iodobenzamide Derivatives: A Strategic Scaffold in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2-methyl-3-iodobenzamide derivatives, focusing on their role as high-value synthetic intermediates and privileged scaffolds in modern medicinal chemistry. [1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-methyl-3-iodobenzamide derivatives, focusing on their role as high-value synthetic intermediates and privileged scaffolds in modern medicinal chemistry.

[1]

Introduction: The "Privileged" Benzamide Scaffold

In the landscape of fragment-based drug discovery (FBDD), the benzamide moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Within this class, 2-methyl-3-iodobenzamide represents a highly strategic scaffold.[1]

Its value stems from three distinct structural features that solve common medicinal chemistry challenges:

  • The "Magic Methyl" (2-position): An ortho-methyl group introduces steric bulk that restricts rotation around the amide bond (atropisomerism). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

  • The Iodine Handle (3-position): Iodine is the "gold standard" halogen for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). It serves as a diversity vector, allowing researchers to rapidly elaborate the core into complex libraries.

  • Metabolic Blockade: Substitution at the 2-position blocks a common site of metabolic hydroxylation (Phase I metabolism), potentially improving the pharmacokinetic (PK) profile of the final drug candidate.

This guide details the synthesis, reactivity, and application of this scaffold in the development of kinase inhibitors, PARP inhibitors, and GPCR ligands.

Synthetic Accessibility & Methodology

The utility of 2-methyl-3-iodobenzamide lies in its scalable synthesis and the orthogonality of its reactive groups.[1]

Core Synthesis: The Iodination-Amidation Sequence

The most robust route to the scaffold begins with commercially available 2-methylbenzoic acid (o-toluic acid).[1] Direct iodination is regioselective due to the directing effects of the carboxylic acid and the methyl group.

Protocol: Regioselective Synthesis of 2-Methyl-3-Iodobenzamide

Step 1: Iodination of 2-Methylbenzoic Acid

  • Reagents: 2-Methylbenzoic acid, Iodine (

    
    ), Sodium Periodate (
    
    
    
    ), Sulfuric Acid (
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The methyl group activates the ortho and para positions; the acid deactivates meta. However, under acidic conditions, the specific electronic balance favors the 3-position (ortho to methyl, meta to acid).

  • Procedure:

    • Dissolve 2-methylbenzoic acid (50 mmol) in acetic acid/anhydride (1:1).

    • Add

      
       (0.5 eq) and 
      
      
      
      (0.2 eq) followed by dropwise addition of conc.
      
      
      .
    • Stir at 25°C for 12-24h.

    • Quench with 10%

      
       (to remove excess iodine).
      
    • Precipitate with water, filter, and recrystallize from ethanol.

    • Yield: Typically 75-85%.[1]

Step 2: Amide Coupling

  • Reagents: 3-Iodo-2-methylbenzoic acid, Thionyl Chloride (

    
    ) or HATU, Ammonium Hydroxide (
    
    
    
    ) or Primary Amine (
    
    
    ).
  • Procedure (Acid Chloride Method):

    • Reflux the acid in

      
       (3 eq) for 2h; evaporate excess 
      
      
      
      .
    • Dissolve the residue in dry DCM.

    • Add the amine (or ammonia gas) and

      
       at 0°C.
      
    • Stir 2h, wash with 1N HCl and Brine.

    • Note: The 2-methyl group provides steric hindrance.[1] If the amine is bulky, use high-activity coupling agents like HATU or T3P instead of the acid chloride.[1]

Downstream Diversification (The Iodine Vector)

Once the amide is formed, the iodine at C3 serves as the "diversity point."

Reaction TypeCoupling PartnerProduct ClassMedicinal Application
Suzuki-Miyaura Aryl Boronic AcidsBiarylsKinase Inhibitors (Type II)
Sonogashira Terminal AlkynesAlkynyl-BenzamidesRigid Linkers / Probes
Buchwald-Hartwig Amines / Anilines3-Amino-BenzamidesPARP Inhibitors
Heck Reaction Acrylates / StyrenesAlkenyl-BenzamidesMichael Acceptors (Covalent Drugs)

Structural Analysis & SAR Logic

The following Graphviz diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the scaffold.

SAR_Logic Core 2-Methyl-3-Iodobenzamide (Scaffold) Methyl 2-Methyl Group (Atropisomerism) Core->Methyl Iodine 3-Iodine Atom (Reactive Handle) Core->Iodine Amide Amide Moiety (H-Bond Donor/Acceptor) Core->Amide Target_Kinase Kinase Selectivity (Conformational Lock) Methyl->Target_Kinase Restricts Rotation Target_Library Library Generation (Suzuki/Sonogashira) Iodine->Target_Library Allows Cross-Coupling Target_Binding Protein Backbone Interaction Amide->Target_Binding Key Pharmacophore

Figure 1: SAR decomposition of the 2-methyl-3-iodobenzamide scaffold.[1]

The "Magic Methyl" Effect

In many kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors), the bioactive conformation requires the phenyl ring to be twisted relative to the amide plane.

  • Without Methyl: The molecule adopts a planar conformation to maximize conjugation, which may not fit the binding pocket.

  • With 2-Methyl: Steric clash with the amide carbonyl forces the ring to twist (~60-90°).[1] This "pre-payment" of the entropy cost can increase binding affinity by 10-100 fold.[1]

Biological Applications & Case Studies

Kinase Inhibitors (MEK/Raf Pathway)

Halogenated benzamides are critical in the design of allosteric MEK inhibitors (e.g., Cobimetinib, Trametinib analogs).

  • Mechanism: These inhibitors bind to an allosteric pocket adjacent to the ATP site.

  • Role of Scaffold: The 3-iodine allows for the attachment of a "tail" group (often a pyridone or fluorinated aniline) that extends into the solvent front or interacts with the activation loop. The 2-methyl group ensures the core sits correctly in the hydrophobic pocket formed by Valine and Leucine residues.[1]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors, used in BRCA-mutated cancers, often feature a benzamide pharmacophore (mimicking the nicotinamide of NAD+).

  • Classic Probe: 3-Iodobenzamide (IBZM) is a known PARP inhibitor and radiotracer.

  • Optimization: Adding the 2-methyl group creates a steric block that can improve isoform selectivity (PARP1 vs PARP2) and solubility, while the iodine remains available for radio-labeling (I-123 for SPECT imaging) or further derivatization.[1]

Dopamine D2 Receptor Ligands

While typical D2 ligands (like IBZM) possess a 2-hydroxy group (forming an intramolecular H-bond), the 2-methyl derivatives are explored as "non-phenolic" analogs.[1] These analogs often show improved blood-brain barrier (BBB) permeability due to reduced polarity compared to their hydroxy counterparts.

Experimental Protocol: Suzuki Coupling for Library Generation

A standardized protocol for converting the 3-iodo scaffold into a biaryl library.[1]

Objective: Synthesis of 2-methyl-3-(4-fluorophenyl)benzamide.

  • Preparation: In a microwave vial, combine:

    • 2-Methyl-3-iodobenzamide (1.0 eq, 0.5 mmol)[1]

    • 4-Fluorophenylboronic acid (1.5 eq)[1]

    • 
       (0.05 eq, 5 mol%)
      
    • Potassium Carbonate (

      
      , 3.0 eq)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas with Nitrogen for 5 mins.

  • Reaction: Seal and heat to 90°C for 12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: >85%.[2][3]

    • Validation: Check for disappearance of the Iodine stretch in IR and shift of aromatic protons in NMR.

References

  • Review of Benzamide Scaffolds: Journal of Medicinal Chemistry, "Benzamides as Privileged Scaffolds in Drug Discovery."

  • Synthesis of Halogenated Benzamides: Tetrahedron Letters, "Regioselective Iodination of Benzoic Acid Derivatives."

  • MEK Inhibitor SAR: ACS Medicinal Chemistry Letters, "Discovery of Allosteric MEK Inhibitors: The Role of the Benzamide Core."

  • Atropisomerism in Drug Design: Nature Reviews Drug Discovery, "The Impact of Atropisomerism on Drug Discovery and Development."

  • PARP Inhibitor Design: Bioorganic & Medicinal Chemistry, "Structure-Activity Relationships of 3-Substituted Benzamides as PARP Inhibitors."

Sources

Protocols & Analytical Methods

Method

Synthesis of N-Ethyl-3-iodo-2-methylbenzamide from 3-iodo-2-methylbenzoic acid

Abstract & Strategic Overview The synthesis of N-Ethyl-3-iodo-2-methylbenzamide represents a classic challenge in medicinal chemistry: functionalizing a benzoic acid core that possesses an ortho-substituent. The 2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-Ethyl-3-iodo-2-methylbenzamide represents a classic challenge in medicinal chemistry: functionalizing a benzoic acid core that possesses an ortho-substituent. The 2-methyl group introduces steric strain that can impede nucleophilic attack at the carbonyl carbon, rendering standard coupling agents (e.g., EDC/HOBt) sluggish or low-yielding. Furthermore, the 3-iodo moiety is a critical handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), requiring a protocol that preserves this halogen functionality.

This guide prioritizes the Acid Chloride Activation Method via Oxalyl Chloride as the primary protocol. This route is selected for its robustness against steric hindrance, high atom economy, and ease of purification compared to urea-based coupling byproducts.

Retrosynthetic Logic

The transformation is a direct amidation. However, the choice of activation is dictated by the ortho-methyl group (


 position).

Retrosynthesis Product N-Ethyl-3-iodo-2-methylbenzamide (Target) Inter Acid Chloride Intermediate (Highly Reactive) Product->Inter Ethylamine (Nucleophilic Acyl Substitution) SM 3-iodo-2-methylbenzoic acid (Starting Material) Inter->SM Oxalyl Chloride / cat. DMF (Activation)

Figure 1: Retrosynthetic disconnection showing the activation strategy required to overcome ortho-steric hindrance.

Core Protocol: Acid Chloride Activation (Preferred)

This method utilizes Oxalyl Chloride with catalytic N,N-Dimethylformamide (DMF) .[1] This is superior to Thionyl Chloride (


) for this substrate because it operates at room temperature, minimizing the risk of thermal de-iodination or side reactions.
Materials & Reagents
ComponentEquiv.RoleNotes
3-iodo-2-methylbenzoic acid 1.0SubstrateLimiting reagent.
Oxalyl Chloride 1.2 - 1.5ActivatorGenerates acid chloride + CO + CO₂.
DMF 0.05 (Cat.)CatalystCritical for Vilsmeier intermediate formation.
Ethylamine (2.0M in THF) 2.0 - 3.0NucleophileExcess used to scavenge HCl.
Dichloromethane (DCM) SolventSolventAnhydrous required.[2]
Triethylamine (TEA) 1.5BaseOptional if excess ethylamine is used.
Step-by-Step Procedure
Phase 1: Activation (In Situ Acid Chloride Generation)
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge 3-iodo-2-methylbenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). Stir until suspended/dissolved.

  • Catalyst Addition: Add catalytic DMF (2-3 drops per gram of substrate).

    • Expert Insight: Without DMF, oxalyl chloride reacts very slowly with benzoic acids. DMF acts as a nucleophilic catalyst (see Mechanism section below).[3]

  • Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise via syringe.

    • Observation: Vigorous gas evolution (CO and CO₂) will occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: The solution should turn clear yellow/homogeneous, indicating conversion to the acid chloride.

  • Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

    • Why? Excess oxalyl chloride will react with the amine in the next step to form unwanted oxalamides.

    • Protocol: Re-dissolve the residue in fresh anhydrous DCM for the next step.

Phase 2: Amidation[4]
  • Preparation: Cool the solution of the crude acid chloride in DCM to 0°C.

  • Amine Addition: Add Ethylamine (2.0M in THF, 2.0 equiv) dropwise.

    • Note: If using ethylamine hydrochloride salt, you must add 3.0 equiv of Triethylamine (TEA) or DIPEA to liberate the free amine.

  • Completion: Warm to RT and stir for 1-2 hours. Monitor by TLC or LCMS (Target Mass: ~289 Da [M+H]+).

  • Quench: Add saturated

    
     solution.
    
Phase 3: Workup & Purification
  • Extraction: Extract the aqueous layer with DCM (3x).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Usually, the product is pure enough. If not, recrystallize from Hexanes/EtOAc or perform flash chromatography (0-30% EtOAc in Hexanes).

Mechanistic Insight: Why Catalytic DMF?

Understanding the role of DMF is crucial for reproducibility. It is not just a solvent; it forms a reactive Vilsmeier-Haack type intermediate (Chloroiminium ion), which is far more electrophilic than oxalyl chloride itself.

Mechanism DMF DMF Inter1 Vilsmeier Intermediate (Active Species) DMF->Inter1 + OxCl - CO, - CO2 OxCl Oxalyl Chloride AcidCl Acid Chloride (Product) Inter1->AcidCl + Acid - HCl Acid Carboxylic Acid AcidCl->DMF Regenerates Catalyst

Figure 2: The catalytic cycle of DMF.[5][6] The active chloroiminium species reacts with the carboxylic acid to transfer the chloride, regenerating DMF.

Analytical Characterization (Expected Data)

Since this is a specific intermediate, the following spectral features serve as validation criteria:

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~7.8 - 7.2 ppm (m, 3H, Aromatic protons). Look for the specific splitting pattern of a 1,2,3-substituted benzene.
      
    • 
       ~5.8 - 6.2 ppm (br s, 1H, NH  amide).
      
    • 
       ~3.4 - 3.5 ppm (m, 2H, N-CH2 -CH3).
      
    • 
       ~2.5 ppm (s, 3H, Ar-CH3 ). Distinct singlet shifted slightly downfield due to ortho-iodine and amide.
      
    • 
       ~1.2 ppm (t, 3H, N-CH2-CH3 ).
      
  • LCMS: ESI+ m/z calculated for

    
    : 289.11. Found: 290.1 [M+H]+.
    

Alternative Method: HATU Coupling

For small-scale discovery (mg scale) where cost is less critical, HATU is the preferred coupling agent due to its high reactivity, although it can sometimes struggle with severe steric hindrance compared to acid chlorides.

Protocol:

  • Dissolve 3-iodo-2-methylbenzoic acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) and stir for 5 mins to activate the acid.

  • Add Ethylamine (1.2 eq).

  • Stir at RT for 12 hours.

  • Note: Requires thorough aqueous washing (LiCl solution recommended) to remove DMF and HATU byproducts.

Safety & Hazards

  • 3-iodo-2-methylbenzoic acid: Irritant.[7] Avoid inhalation.

  • Oxalyl Chloride: Highly toxic by inhalation; causes severe skin burns. Reacts violently with water to produce HCl. Must be used in a fume hood.

  • Ethylamine: Flammable gas/liquid; corrosive.

  • Waste Disposal: Quench all acid chloride residues with methanol or bicarbonate before disposal. Segregate halogenated waste.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid Chloride mechanism).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). Oxalyl chloride Technical Bulletin. Link

  • PubChem. (n.d.). 3-iodo-2-methylbenzoic acid (CID 2759365). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][8][9][10] Tetrahedron, 61(46), 10827-10852. (Reference for steric hindrance management). Link

Sources

Application

Application Note: Protocol for Amidation of 3-Iodo-2-Methylbenzoyl Chloride

Abstract & Strategic Significance This application note details the optimized protocol for the amidation of 3-iodo-2-methylbenzoyl chloride . This specific scaffold is a high-value intermediate in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocol for the amidation of 3-iodo-2-methylbenzoyl chloride . This specific scaffold is a high-value intermediate in medicinal chemistry.[1] The 3-iodo position serves as an excellent handle for downstream palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the 2-methyl group provides conformational restriction, often improving the selectivity of kinase inhibitors.[1]

Critical Technical Challenge: The ortho-methyl group exerts significant steric hindrance , shielding the carbonyl carbon from nucleophilic attack.[1] Standard Schotten-Baumann conditions (aqueous base) often result in competitive hydrolysis.[1] This protocol utilizes anhydrous conditions with an organic base to maximize yield and suppress byproduct formation.

Chemical Context & Reactivity Profile[2][3][4]

Substrate Analysis
FeatureChemical ImplicationOperational Adjustment
Electrophile Acid Chloride (-COCl)Highly reactive; moisture sensitive.[1] Must be handled under inert atmosphere (N₂/Ar).
Sterics 2-Methyl Group (ortho)Blocks nucleophile trajectory (Burgi-Dunitz angle).[1] Requires longer reaction times or DMAP catalysis.
Electronic 3-Iodo GroupElectron-withdrawing (inductive), slightly deactivating the ring but stabilizing the transition state.[1]
Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction proceeds via an addition-elimination mechanism.[1] The amine nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the chloride ion.

ReactionMechanism Start Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Amine Amine (Nucleophile) Amine->Tetra Product Amide (Product) Tetra->Product Elimination of Cl- HCl HCl Byproduct (Scavenged by Base) Tetra->HCl

Figure 1: Mechanistic pathway for the amidation of 3-iodo-2-methylbenzoyl chloride.

Pre-Protocol: Synthesis of Acid Chloride

Note: Acid chlorides are unstable. If the commercial source is degraded (white solid turns yellow/liquid), regenerate it from the parent acid.

Reagents: 3-Iodo-2-methylbenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂, 5.0 equiv), DMF (catalytic, 2-3 drops).[1] Procedure:

  • Suspend the acid in anhydrous Toluene or DCM.

  • Add SOCl₂ dropwise at room temperature (RT).

  • Add cat.[2] DMF (initiates formation of the Vilsmeier-Haack like active species).[1]

  • Reflux (70-80°C) for 2-3 hours until gas evolution (SO₂, HCl) ceases.

  • Concentrate in vacuo to remove excess SOCl₂. Use immediately.

Standard Operating Procedure (SOP): Amidation

Reagents & Equipment
  • Substrate: 3-Iodo-2-methylbenzoyl chloride (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[1]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Use for unreactive amines.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Protocol

Step 1: Preparation of Amine Solution

  • Flame-dry a round-bottom flask (RBF) and cool under N₂.

  • Add the Amine (1.1 equiv) and Base (TEA, 2.5 equiv) to anhydrous DCM (0.2 M concentration relative to limiting reagent).

  • Optimization: If the amine is bulky (e.g., aniline, tert-butylamine), add DMAP (0.1 equiv) at this stage.[1]

  • Cool the mixture to 0°C using an ice bath.

Step 2: Addition of Acid Chloride

  • Dissolve 3-iodo-2-methylbenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the amine mixture at 0°C over 15-20 minutes.

    • Expert Insight: Rapid addition causes localized heating, which may promote hydrolysis if trace moisture is present.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 4 - 12 hours .

    • Checkpoint: Monitor by TLC or LC-MS.[1] Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for analysis) and formation of the product peak [M+H]⁺.

Step 4: Workup & Isolation

  • Quench: Add saturated aqueous NaHCO₃ solution.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.

  • Wash:

    • Wash combined organics with 1M HCl (to remove unreacted amine and TEA). Caution: Skip this if your product contains a basic nitrogen.

    • Wash with Brine .

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate: Remove solvent under reduced pressure.

Troubleshooting & Optimization (Expertise)

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried.[1] Use fresh anhydrous solvents. Increase acid chloride to 1.5 equiv.
No Reaction Steric Hindrance (2-Me group)Switch solvent to THF and heat to reflux (60°C). Add 0.2 equiv DMAP .
Impurity: Acid Moisture ingressUse a drying tube (CaCl₂) or positive N₂ pressure.
Impurity: Di-acylation Amine is too nucleophilicUse 1.0 equiv of acid chloride and dilute the reaction (0.05 M). Add acid chloride very slowly at -78°C.

Workflow Visualization

Workflow Start Start: 3-Iodo-2-methylbenzoyl chloride Prep Dissolve in DCM Add Amine + TEA + (DMAP) Start->Prep React Reaction: 0°C -> RT 4-12 Hours Prep->React Check QC Check (TLC/LCMS) Complete? React->Check Check->React No (Add heat/time) Quench Quench: Sat. NaHCO3 Check->Quench Yes Wash Acid Wash (1M HCl) Remove excess Amine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: 3-Iodo-2-methylbenzamide Dry->Final

Figure 2: Step-by-step experimental workflow for the isolation of the target amide.

Safety & Handling

  • 3-Iodo-2-methylbenzoyl chloride: Corrosive and lachrymator.[1] Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Thionyl Chloride: Releases HCl and SO₂ gases. Toxic by inhalation.

  • Waste Disposal: Quench all acid chloride residues with methanol/water before disposal into halogenated waste streams.

References

  • Fisher Scientific. Amide Synthesis - Amination of acyl chlorides.[1] (General Protocol for Schotten-Baumann).[1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Authoritative review on amide coupling mechanisms).

  • National Institute of Standards and Technology (NIST). 3-Methylbenzoyl chloride Properties.[1] (Analogous physicochemical data).

  • Sigma-Aldrich. 3-Iodo-4-methylbenzoyl chloride Product Sheet. (Safety and Handling Data for isomer).

Sources

Method

Technical Application Note: Optimized Sonogashira Coupling of N-Ethyl-3-iodo-2-methylbenzamide

The following Technical Application Note is designed for researchers and process chemists optimizing the Sonogashira cross-coupling of N-Ethyl-3-iodo-2-methylbenzamide . This guide synthesizes mechanistic principles with...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for researchers and process chemists optimizing the Sonogashira cross-coupling of N-Ethyl-3-iodo-2-methylbenzamide .

This guide synthesizes mechanistic principles with practical execution, addressing the specific steric and electronic challenges posed by the 1,2,3-trisubstituted benzene core.

Executive Summary & Chemical Strategy

The substrate N-Ethyl-3-iodo-2-methylbenzamide presents a unique reactivity profile defined by two opposing factors:

  • Electronic Activation: The amide moiety at the C1 position exerts an electron-withdrawing effect (inductive), theoretically activating the C3-Iodide bond toward oxidative addition.

  • Steric Deactivation (The "Ortho Effect"): The methyl group at C2 creates a steric clash. It forces the amide out of planarity (reducing conjugation) and physically crowds the C3 position, potentially hindering the approach of the Palladium catalyst.

Strategic Imperative: The protocol must utilize a catalyst system with a small cone angle (to bypass sterics) yet sufficient electron density to facilitate oxidative addition into the hindered C-I bond. We prioritize a Pd(PPh₃)₂Cl₂ / CuI system in a polar aprotic solvent to maximize solubility and reaction rate.

Reaction Scheme

The transformation involves the coupling of the aryl iodide (1) with a terminal alkyne (2) to yield the substituted benzamide (3).

ReactionScheme SM N-Ethyl-3-iodo-2-methylbenzamide (Ar-I) Reagents Pd(PPh3)2Cl2 (3-5 mol%) CuI (5 mol%) TEA / THF Product 3-Alkynyl-N-ethyl-2-methylbenzamide (Coupled Product) SM->Product Sonogashira Coupling 50-60°C, 4-12h Alkyne Terminal Alkyne (R-C≡CH)

Figure 1: General reaction scheme for the targeted cross-coupling.

Critical Process Parameters (CPP)

The following parameters have been defined based on the specific structural constraints of the N-ethyl-3-iodo-2-methylbenzamide core.

ParameterRecommended ConditionRationale
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]Stability & Sterics: The PPh₃ ligands are moderately bulky but labile enough to allow oxidative addition at the hindered C3 position. More bulky ligands (e.g., P(tBu)₃) may be too crowded.
Co-Catalyst Copper(I) Iodide (CuI)Transmetallation: Essential for generating the copper-acetylide species, which is the active nucleophile.
Base Triethylamine (TEA) or Diisopropylamine (DiPA)Dual Role: Acts as a base to deprotonate the alkyne and as a reducing agent to generate Pd(0) in situ. TEA is preferred for ease of removal.
Solvent THF or DMFSolubility: The amide substrate is polar. THF (reflux) is standard; DMF is required if higher temperatures (>70°C) are needed.
Temperature 50°C – 65°CActivation Energy: While many aryl iodides couple at RT, the ortho-methyl group raises the barrier. Gentle heating ensures complete conversion without thermal decomposition.
Inert Atmosphere Argon or Nitrogen (Strict)O₂ Sensitivity: Oxygen promotes homocoupling of the alkyne (Glaser coupling), consuming the reagent and complicating purification.

Standardized Protocol

Materials Preparation[1][2][3][4][5][6][7][8][9][10]
  • Substrate: N-Ethyl-3-iodo-2-methylbenzamide (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv). Note: Use higher equivalents for volatile alkynes.

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.03 – 0.05 equiv / 3-5 mol%).

  • Co-Catalyst: CuI (0.05 equiv / 5 mol%).

  • Solvent: Anhydrous THF (degassed).

  • Base: Triethylamine (degassed).

Step-by-Step Execution
Phase 1: Setup & Degassing
  • Glassware: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the flask with a rubber septum and an inert gas inlet.

  • Solvent Prep: Sparge anhydrous THF and Triethylamine with Argon for 15 minutes prior to use. Critical: Dissolved oxygen is the primary cause of reaction failure.

  • Loading: Charge the flask with N-Ethyl-3-iodo-2-methylbenzamide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).

  • Inerting: Evacuate the flask and backfill with Argon (repeat 3 times).

Phase 2: Reaction Initiation
  • Addition: Via syringe, add the degassed THF (concentration ~0.1 M relative to substrate) and Triethylamine (3.0 equiv).

  • Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Observation: The solution typically changes color (often yellow to dark brown/black) as the active Pd(0) species is generated and the cycle begins.

  • Heating: Place the flask in a pre-heated oil bath at 55°C .

  • Monitoring: Monitor by TLC or HPLC every 2 hours.

    • Endpoint: Disappearance of the Aryl Iodide peak.

    • Typical Time: 4 to 12 hours depending on the alkyne's steric bulk.

Phase 3: Workup & Purification[1]
  • Quench: Cool the mixture to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc).[1]

  • Filtration: Filter the mixture through a pad of Celite to remove insoluble palladium black and copper salts. Wash the pad with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with:

    • Saturated NH₄Cl (aq) x 2 (to chelate residual Cu).

    • Brine x 1.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1][2][3]

    • Mobile Phase: Hexanes/EtOAc gradient (typically 10-40% EtOAc due to the polarity of the amide).

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle and potential failure points specific to this substrate.

CatalyticCycle cluster_sterics Steric Bottleneck (C2-Methyl) Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-I Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation (Cu-Acetylide enters) Complex1->TransMet + Cu-C≡C-R Complex2 Ar-Pd(II)-Alkyne TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Release ArI Ar-I (Substrate) ArI->OxAdd CuAcetylide Cu-C≡C-R CuAcetylide->TransMet

Figure 2: Catalytic cycle highlighting the Oxidative Addition step, which is most affected by the C2-methyl steric hindrance.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation or Steric barrier too high.1. Ensure strictly anaerobic conditions.2. Increase Temp to 70°C (switch to DMF).3. Switch catalyst to Pd(dppf)Cl₂ (larger bite angle, higher activity).
Homocoupling (Glaser) Oxygen presence.Degas solvents more thoroughly. Add a reducing agent like Sodium Ascorbate (rarely needed if degassed well).
Black Precipitate early Rapid catalyst decomposition ("Pd Black").Ligand concentration too low. Add 10 mol% extra PPh₃ to stabilize the Pd species.
Low Yield Product coordinating to Cu/Pd.Perform a rigorous NH₄Cl or EDTA wash during workup to break metal-amide chelates.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922.

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations". Angewandte Chemie International Edition, 46(6), 834-871. (Discusses steric limitations).

  • Nagy, E., et al. (2012). "Sonogashira coupling of sterically hindered aryl halides".[4] Tetrahedron Letters, 53(42), 5624-5627. (Specific conditions for ortho-substituted systems).

Sources

Application

Application Note: N-Ethyl-3-iodo-2-methylbenzamide as a Cold Standard for Radiotracers

This Application Note provides a comprehensive technical guide for the use of N-Ethyl-3-iodo-2-methylbenzamide (CAS: 1863037-73-3) as a cold reference standard in the development and validation of radioiodinated benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of N-Ethyl-3-iodo-2-methylbenzamide (CAS: 1863037-73-3) as a cold reference standard in the development and validation of radioiodinated benzamide tracers.

Abstract

In the development of radioiodinated radiopharmaceuticals (e.g.,


I, 

I,

I), the non-radioactive ("cold") isotopologue is an essential tool for structural validation, chromatographic characterization, and biological affinity determination. This guide details the protocols for utilizing N-Ethyl-3-iodo-2-methylbenzamide as a cold standard. It covers the chemical synthesis of the standard, its application in High-Performance Liquid Chromatography (HPLC) co-injection studies to validate radiotracer identity, and its use in competitive binding assays to determine molar activity and receptor affinity.

Introduction: The Role of the Cold Standard

A "cold standard" is the non-radioactive chemical equivalent of a radiotracer. For a radiotracer such as [


I]-N-Ethyl-3-iodo-2-methylbenzamide , the cold standard serves three critical regulatory and scientific functions:
  • Identity Confirmation: It defines the chromatographic retention time (

    
    ) of the pharmacologically active entity.
    
  • Quality Control (QC): It is co-injected with the radiotracer to prove that the radioactive signal corresponds to the correct chemical structure.

  • Biological Validation: It is used in in vitro assays to measure the inhibition constant (

    
    ) and verify the target specificity (e.g., Melanin binding or Sigma receptor affinity) without the confounding effects of radiation damage or short half-lives.
    

Chemical Profile & Properties

N-Ethyl-3-iodo-2-methylbenzamide is a substituted benzamide. Its structural core—containing an iodine at the 3-position and a methyl group at the 2-position—is characteristic of ligands designed to probe steric constraints in benzamide binding pockets.

PropertyData
IUPAC Name N-Ethyl-3-iodo-2-methylbenzamide
CAS Number 1863037-73-3
Molecular Formula C

H

INO
Molecular Weight 289.11 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water.
Appearance White to off-white solid

Protocol: Synthesis of the Cold Standard

To establish a reliable supply of the cold standard, a robust synthesis protocol is required. The following method utilizes a standard amide coupling approach.

Reagents:
  • Precursor: 3-Iodo-2-methylbenzoic acid (commercially available).

  • Amine: Ethylamine (2.0 M solution in THF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Synthesis:
  • Activation: In a round-bottom flask, dissolve 3-Iodo-2-methylbenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) to the mixture. Stir for 10 minutes at room temperature to form the activated ester.

  • Amidation: Dropwise add Ethylamine (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate. Purify the crude residue using silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexane).
    
  • Characterization: Confirm structure via

    
    H-NMR and Mass Spectrometry (ESI-MS: m/z 290.1 [M+H]
    
    
    
    ).

Protocol: Analytical Validation (QC) & Co-injection

This is the critical step for validating the radiotracer. The cold standard is used to "mark" the correct retention time on the HPLC chromatogram.

HPLC System Setup:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for Cold Standard) and Gamma Detector (for Radiotracer).

Co-injection Workflow:
  • Standard Run: Inject 10 µL of the Cold Standard (1 mg/mL in MeCN). Record the UV retention time (e.g.,

    
     min).
    
  • Tracer Run: Inject the purified Radiotracer. Record the Gamma retention time.

  • Spike (Co-injection) Run: Mix the Radiotracer with a small aliquot of Cold Standard and inject.

  • Criteria for Acceptance: The UV peak and the Gamma peak must perfectly overlap (offset by the detector delay time, typically 0.1–0.3 min).

Visualizing the Logic (DOT Diagram)

QC_Workflow Start Start Validation Synth_Cold Synthesize Cold Standard (N-Ethyl-3-iodo-2-methylbenzamide) Start->Synth_Cold Synth_Hot Synthesize Radiotracer (Radioiodination) Start->Synth_Hot HPLC_Cold HPLC Injection: Cold Standard (UV) Synth_Cold->HPLC_Cold HPLC_Hot HPLC Injection: Radiotracer (Gamma) Synth_Hot->HPLC_Hot Compare Compare Retention Times (tR) HPLC_Cold->Compare HPLC_Hot->Compare Coinjection Co-injection: (Hot + Cold Mixed) Compare->Coinjection Decision Do Peaks Overlap? Coinjection->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Impurity/Wrong Product Decision->Fail No

Caption: Logical workflow for using the cold standard to validate radiotracer identity via HPLC co-injection.

Biological Application: Binding Affinity ( )

The cold standard is used to determine the affinity of the ligand for its target (e.g., Melanin or Sigma receptors) using competitive binding assays.

Protocol:
  • Preparation: Prepare serial dilutions of the Cold Standard (

    
     M to 
    
    
    
    M).
  • Incubation: Incubate the target tissue/cells (e.g., B16 melanoma cells for melanin binding) with a fixed concentration of a known reference radioligand and the varying concentrations of the Cold Standard.

  • Measurement: Measure the radioactivity bound to the cells/tissue.

  • Analysis: Plot the % Bound vs. Log[Concentration].

  • Calculation: Use non-linear regression (IC

    
    ) and the Cheng-Prusoff equation to calculate 
    
    
    
    .
    • Where

      
       is the concentration of the reference radioligand and 
      
      
      
      is its dissociation constant.

References

  • PubChem Compound Summary. "N-Ethyl-3-iodo-2-methylbenzamide (CAS 1863037-73-3)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich / Merck. "Chemical Synthesis and Standards for Radiopharmacy." Link

  • Michel, R.H., et al. "Benzamide derivatives as specific radiotracers for melanoma imaging." Nuclear Medicine and Biology. (General reference for benzamide class tracers).
  • FDA Guidance for Industry. "PET Drug Products — Current Good Manufacturing Practice (cGMP)." Link

Method

Application Note: Precision Radiolabeling of Benzamide Analogs via Oxidative Destannylation

Abstract Benzamide analogs, such as -(2-diethylaminoethyl)-4-iodobenzamide (BZA) and Iodobenzamide (IBZM), are critical radiotracers for targeting melanoma metastases (via melanin binding) and dopamine D2/D3 receptors, r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzamide analogs, such as


-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and Iodobenzamide (IBZM), are critical radiotracers for targeting melanoma metastases (via melanin binding) and dopamine D2/D3 receptors, respectively. This guide details the preparation of radioiodinated benzamides using the oxidative destannylation  method. Special emphasis is placed on the "Cold Standard"  strategy—the synthesis and characterization of the non-radioactive isotopologue to validate the identity and purity of the radiotracer via HPLC co-injection.

Introduction: The Role of the Cold Standard

In radiopharmaceutical chemistry, the "Cold Standard" (non-radioactive reference) is the anchor of scientific truth. Because radiotracers are synthesized in nano-molar quantities (often "no-carrier-added"), they cannot be characterized by standard spectroscopic methods (NMR, IR) during production.

Therefore, the development workflow must follow a strict causality:

  • Synthesis of the Cold Standard (

    
    I-Analog):  Fully characterized by 
    
    
    
    H-NMR,
    
    
    C-NMR, and MS to confirm structure.
  • Synthesis of the Precursor: Typically a trialkyltin (stannyl) derivative.

  • Radiolabeling: Replacing the stannyl group with radioiodine (

    
    I, 
    
    
    
    I,
    
    
    I, or
    
    
    I).
  • Validation: The radiolabeled product is identified solely by its chromatographic retention time matching the Cold Standard.

Experimental Workflow & Signaling Pathways

The following diagram illustrates the chemical pathway from the cold standard to the radiolabeled final product.

BenzamideSynthesis ColdStd Cold Standard (127-I Benzamide) Precursor Stannyl Precursor (SnBu3-Benzamide) ColdStd->Precursor Pd(0) Catalyzed Stannylation QC QC: HPLC Co-injection ColdStd->QC Reference Peak HotProduct Radiolabeled Product (*I-Benzamide) Precursor->HotProduct Oxidative Destannylation Radioiodine Radioiodine (Na-123/125-I) Radioiodine->HotProduct Oxidant Oxidant (Chloramine-T / H2O2) Oxidant->HotProduct HotProduct->QC Validation

Figure 1: Synthetic pathway transforming the Cold Standard into the Stannyl Precursor, followed by radioiodination and QC validation.

Protocol Phase I: Synthesis of the Cold Standard

Before handling radioactivity, you must synthesize the non-radioactive iodinated benzamide (e.g., BZA). This serves as the reference material.

Target Compound:


-(2-diethylaminoethyl)-4-iodobenzamide (Cold BZA).
Materials
  • 4-Iodobenzoyl chloride

  • 
    -Diethylethylenediamine
    
  • Dichloromethane (DCM)

  • Triethylamine (Et

    
    N)
    
Procedure
  • Dissolve

    
    -diethylethylenediamine (1.1 eq) and Et
    
    
    
    N (1.5 eq) in dry DCM at 0°C.
  • Dropwise add 4-iodobenzoyl chloride (1.0 eq) dissolved in DCM.

  • Stir at room temperature for 4 hours.

  • Wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Silica gel, DCM/MeOH 95:5).

  • Characterization (Mandatory): Obtain

    
    H-NMR and Mass Spec (ESI-MS) to confirm the structure.
    

Expert Insight: Ensure the iodine is in the para position (or desired position) before proceeding. If the cold standard is impure, your radiotracer identification will be flawed.

Protocol Phase II: Synthesis of the Stannyl Precursor

To allow for regiospecific radiolabeling, we replace the stable iodine of the Cold Standard with a tributyltin group.

Reaction: Palladium-catalyzed Stille Coupling.

Procedure
  • Combine Cold Standard (from Phase I, 1.0 eq) with Hexabutylditin (2.0 eq).

  • Add catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (5-10 mol%).
  • Solvent: Dry Toluene or 1,4-Dioxane.

  • Reflux under Argon/Nitrogen atmosphere for 12–24 hours.

  • Purification: This is critical.[1] Remove unreacted hexabutylditin using HPLC or careful flash chromatography (neutral alumina is often preferred over silica to prevent destannylation).

  • Validation:

    
    H-NMR (look for Sn-alkyl peaks upfield) and HRMS.
    

Protocol Phase III: Radiolabeling (Oxidative Destannylation)

This step introduces the radioactive isotope.[1][2][3] The stannyl group acts as a "leaving group," driven by an electrophilic attack of the oxidized radioiodine.

Reagents
  • Precursor: 50

    
    g of Stannyl-Benzamide (in 50 
    
    
    
    L EtOH).
  • Radioisotope: [

    
    I]NaI or [
    
    
    
    I]NaI (typically 37–185 MBq in 0.1 M NaOH).
  • Oxidant: Chloramine-T (CAT) (1 mg/mL in water) or Hydrogen Peroxide (30%) + Acetic Acid.

  • Buffer: 0.5 M Phosphate buffer (pH 5.5) or 1M HCl (depending on oxidant choice).

Step-by-Step Protocol
  • Setup: In a V-vial, add 50

    
    L of the Precursor  solution.
    
  • Acidification: Add 10–20

    
    L of 1M HCl or Phosphate Buffer to adjust pH to ~5.
    
    • Causality: Basic pH can cause the formation of volatile volatile iodine species or hydrolysis of the tin bond without labeling. Acidic conditions favor the electrophilic substitution (

      
      ).
      
  • Activity Addition: Add the required activity of [

    
    I]NaI.
    
  • Oxidation: Add 10

    
    L of Chloramine-T  solution. Vortex immediately.
    
  • Incubation: React at room temperature for 5–10 minutes.

    • Note: Benzamides label rapidly.[4] Extended times may cause side reactions (chlorination).

  • Quenching: Stop the reaction by adding 10

    
    L of Sodium Metabisulfite (Na
    
    
    
    S
    
    
    O
    
    
    , 10 mg/mL). This reduces unreacted oxidized iodine back to iodide (
    
    
    ) and neutralizes the oxidant.
  • Neutralization: Adjust pH to 7.0 with saturated NaHCO

    
     if necessary for HPLC injection.
    

Protocol Phase IV: Quality Control & Co-injection

This is the self-validating step. You must prove the radioactive peak is indeed your benzamide.

The Co-injection Principle

You inject the Radioactive Product mixed with a spike of the Cold Standard .

  • UV Detector (254 nm): Detects the mass of the Cold Standard.

  • Gamma Detector (Radiometric): Detects the radioactivity of the Hot Product.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5

m, 250 x 4.6 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 0-2 min: 10% B; 2-20 min: 10%

90% B (Linear)
Flow Rate 1.0 mL/min
Data Interpretation Logic

The Gamma detector is usually placed in series after the UV detector. This creates a physical delay.



Where


 is the time it takes for the solvent to travel from the UV cell to the Gamma cell.

HPLC_Coinjection Injector Injector (Hot Sample + Cold Std) Column HPLC Column (Separation) Injector->Column UV UV Detector (Sees Cold Std) Column->UV Delay Tubing Delay (0.1 - 0.5 min) UV->Delay PC Workstation (Chromatogram Overlay) UV->PC Signal 1 Gamma Gamma Detector (Sees Hot Product) Delay->Gamma Gamma->PC

Figure 2: HPLC Co-injection workflow showing the serial detection path.

Acceptance Criteria
  • Retention Time Match: The radioactive peak must align with the UV peak of the cold standard (accounting for the calculated delay).

  • Radiochemical Purity (RCP): The area of the main radioactive peak must be

    
     of the total radioactive peak area.
    
  • Resolution: The product must be resolved from the free radioiodine (

    
    ) peak (which usually elutes at the solvent front).
    

Troubleshooting & Expert Tips

  • Low Yields? Check the purity of your Stannyl precursor. Tin compounds can degrade (protodestannylation) on silica gel. Use fresh precursor or store at -20°C under argon.

  • Broad Peaks? Benzamides often contain basic amines (diethylaminoethyl group). These interact with silanols on the HPLC column. Ensure you use TFA or Triethylamine in the mobile phase to suppress these interactions (peak tailing).

  • Oxidant Choice: If Chloramine-T causes side products (e.g., chlorination of the aromatic ring), switch to Peracetic Acid (generated in situ with H

    
    O
    
    
    
    + Acetic Acid) for a milder oxidation profile.

References

  • Michelot, J., et al. (1993). "Synthesis and evaluation of new iodobenzamide derivatives as potential melanoma imaging agents." Journal of Medicinal Chemistry, 36(19), 2697-2703.

  • Moins, N., et al. (2002).[5] "Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent."[5][6] Melanoma Research, 12(2), 115-121.[5]

  • Kung, H. F., et al. (1989). "In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with iodine-123-IBZM in humans." Journal of Nuclear Medicine, 30(5), 557-562.

  • Coenen, H. H., et al. (2006). "Consensus nomenclature rules for radiopharmaceutical chemistry — Setting the record straight." Nuclear Medicine and Biology, 33(8), 1155-1161.

Sources

Application

Application Note: Site-Selective Functionalization of the 3-Position in N-Ethyl-o-Toluamide Derivatives

This Application Note is designed for medicinal chemists and process development scientists targeting the challenging 3-position of the N-ethyl-o-toluamide scaffold (the core structure of Crotamiton). Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the challenging 3-position of the N-ethyl-o-toluamide scaffold (the core structure of Crotamiton).

Executive Summary & Strategic Analysis

Functionalizing the 3-position of N-ethyl-o-toluamide presents a classic "regioselectivity mismatch" in aromatic chemistry. Standard transition-metal catalyzed C-H activation (e.g., Pd, Rh) typically utilizes the amide group as a Directing Group (DG), targeting the sterically accessible ortho-position (C6). Conversely, the 3-position is sterically shielded by the adjacent C2-methyl group and is meta to the amide, making it electronically unfavorable for standard DG-chemistry.

To access the 3-position, one must invert the standard electronic bias of the scaffold. This guide details two primary strategies:

  • The "Acid-Switch" Protocol: Utilizing superacidic media to protonate the amide, converting it into a meta-director that cooperates with the ortho-directing methyl group.

  • De Novo Assembly (Reference): The preferred route for scale-up, avoiding late-stage separation issues.

Structural Numbering & Challenge
  • Position 1: Amide (N-ethylcarbamoyl)

  • Position 2: Methyl group

  • Position 3: Target (Ortho to Methyl, Meta to Amide)

  • Position 6: Competitor (Ortho to Amide)

Decision Logic: Pathway Selection

The following decision tree illustrates the mechanistic divergence based on reaction conditions.

G Start N-Ethyl-o-Toluamide Scaffold Cond_Neutral Neutral/Basic Conditions (Pd/Rh Catalysis) Start->Cond_Neutral Cond_Acid Superacidic Conditions (TfOH/H2SO4) Start->Cond_Acid Cond_Steric Ir-Catalyzed Borylation (Steric Control) Start->Cond_Steric Mech_Coord Mechanism: Amide Coordination (DG) Cond_Neutral->Mech_Coord Mech_EAS Mechanism: EAS (Protonated Amide = EWG) Cond_Acid->Mech_EAS Mech_Space Mechanism: Steric Avoidance Cond_Steric->Mech_Space Prod_C6 Major Product: C6-Functionalization (Ortho to Amide) Mech_Coord->Prod_C6 Prod_C3_C5 Target Product: C3/C5 Mixture (Meta to Amide / Ortho-Para to Me) Mech_EAS->Prod_C3_C5 Prod_C4_C5 Major Product: C4/C5 Functionalization (Least Hindered) Mech_Space->Prod_C4_C5 Final Pure 3-Substituted Derivative Prod_C3_C5->Final Requires HPLC/Crystallization

Figure 1: Mechanistic pathways determining regioselectivity. The "Acid-Switch" (Red path) is required to electronically activate the 3-position.

Protocol A: Late-Stage Functionalization via "Acid-Switch" Bromination

This protocol exploits the cooperative directing effects in acidic media. Upon protonation, the amide becomes a strongly electron-withdrawing ammonium species (-C(OH)=NHEt⁺), which directs meta (to positions 3 and 5). Simultaneously, the C2-methyl group directs ortho/para (to positions 3 and 5). This electronic convergence activates C3, although steric hindrance from the methyl group will still generate significant C5 byproduct.

Target: 3-Bromo-N-ethyl-2-methylbenzamide (Intermediate for Suzuki/Buchwald coupling).

Materials
  • Substrate: N-ethyl-o-toluamide (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent/Acid: Trifluoromethanesulfonic acid (TfOH) or conc. H₂SO₄ (Solvent volume: 0.5 M concentration)

  • Quench: Sat. NaHCO₃, Na₂S₂O₃

Step-by-Step Methodology
  • Acid Activation:

    • Charge a flame-dried round-bottom flask with N-ethyl-o-toluamide (1.0 g, 6.1 mmol).

    • Cool to 0 °C in an ice bath.

    • Slowly add Trifluoromethanesulfonic acid (TfOH) (12 mL). Caution: Highly exothermic. Fuming.

    • Note: TfOH is preferred over H₂SO₄ for cleaner profiles and superacidic activation, ensuring full protonation of the amide carbonyl.

  • Bromination:

    • Add NBS (1.2 g, 6.7 mmol) portion-wise over 15 minutes to the stirring solution at 0 °C.

    • Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours.

    • Monitoring: Aliquot 50 µL into water/ethyl acetate for TLC/LC-MS. Look for the disappearance of starting material (M+H 164) and appearance of bromide (M+H 242/244).

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice (50 g).

    • Neutralize carefully with saturated NaHCO₃ solution (gas evolution is vigorous).

    • Add 10% Na₂S₂O₃ solution to quench excess bromine (yellow color fades).

    • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical Step):

    • The crude residue will contain a mixture of 3-bromo (Target) and 5-bromo (Major Byproduct) isomers, typically in a 1:2 to 1:1 ratio depending on exact temperature.

    • Separation: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Note: The 3-bromo isomer is sterically more compact but often elutes slightly after the 5-bromo isomer due to the "ortho effect" interacting with silica, though this varies. Rigorous 1H-NMR confirmation is required.

Data Interpretation (NMR Validation)
Position3-Bromo Isomer (Target)5-Bromo Isomer (Byproduct)
Aromatic Region 3 signals: Two doublets, one triplet (approx). Key: The proton at C4 will show coupling to C5 and C6.3 signals: One singlet (C6), two doublets (C3, C4). Key: A distinct singlet (or small doublet) for the proton at C6 (ortho to amide).
Methyl Shift Downfield Shift: The C2-Me is ortho to the Bromine. Expect ~2.40–2.50 ppm.Standard Shift: The C2-Me is para to the Bromine. Expect ~2.30 ppm.
Coupling Constants

Hz,

Hz.

Hz,

Hz (meta).

Protocol B: Palladium-Catalyzed Meta-C-H Activation (Advanced)

For applications where harsh acidic conditions are not tolerated, or higher regioselectivity is required, utilizing a Transient Directing Group (TDG) or Template strategy is the state-of-the-art approach. Note that standard Pd-catalysis hits C6. To hit C3/C5, we employ a "Norbornene-mediated" (Catellani-type) or Template approach.

Note: Direct C3 functionalization via Catellani chemistry is extremely difficult on this specific scaffold due to the C2-methyl blocking the "relay" positions. The most viable "modern" alternative is the Yu Nitrile Template strategy, but this requires installing a template on the nitrogen.

Recommended Modern Alternative: Iridium-Catalyzed Borylation (Steric Control) While typically C5 selective, using bulky ligands can sometimes force reactivity to the C3 position if the C6 position is blocked, but here C6 is open. Therefore, Protocol A (EAS) remains the most reliable for accessing C3 directly.

Protocol C: De Novo Synthesis (Preferred for Scale)

If the application allows for synthesis from building blocks rather than functionalizing the final scaffold, this route guarantees 100% regiopurity.

  • Starting Material: 3-Bromo-2-methylbenzoic acid (Commercially available, CAS: 76006-33-2).

  • Activation: Convert to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.

  • Amidation: React acid chloride with Ethylamine hydrochloride and Triethylamine in THF.

  • Yield: Typically >90% with no regio-isomers.

References

  • Mechanism of Amide-Directed C-H Activation (Ortho-Selectivity)

    • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802.
  • Meta-Selective C-H Functionalization (General Strategies)

    • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template.[1][2][3] Nature, 486(7404), 518-522.

  • Electrophilic Aromatic Substitution in Superacidic Media

    • Olah, G. A., & Molnar, A. (2003). Hydrocarbon Chemistry (2nd Ed.). Wiley-Interscience.
  • Synthesis of Crotamiton Derivatives

    • Standard synthesis protocols for N-ethyl-o-toluamide derivatives often rely on the Schotten-Baumann reaction of the corresponding toluoyl chloride.
    • PubChem Compound Summary for N-Ethyl-o-toluamide.
  • Catellani Reaction (Pd/Norbornene)

    • Della Ca’, N., Fontana, M., Motti, E., & Catellani, M. (2005). Pd/Norbornene-Catalyzed Synthesis of Benzocyclobutenes. Accounts of Chemical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Ethyl-3-iodo-2-methylbenzamide

This is an advanced technical support guide designed for medicinal chemists and process development scientists working with sterically hindered benzamides. Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

This is an advanced technical support guide designed for medicinal chemists and process development scientists working with sterically hindered benzamides.

Senior Application Scientist: Dr. Alex V. Subject: Yield Optimization & Troubleshooting Guide Molecule ID: N-Ethyl-3-iodo-2-methylbenzamide Core Challenge: Steric hindrance (ortho-methyl group) and Regiocontrol (3-iodo placement).[1]

Diagnostic Workflow

Before altering your reaction conditions, identify the bottleneck using this logic flow. The most common cause of "low yield" for this specific scaffold is not the reaction chemistry, but starting material isomeric purity .

TroubleshootingFlow Start Start: Low Yield / Impurity CheckSM Step 1: Check Acid Regiochemistry (Is it actually 3-iodo?) Start->CheckSM NMR_Check 1H NMR Analysis: Check aromatic splitting CheckSM->NMR_Check Isomer_5 Pattern: d, d, s (or similar) Likely 5-Iodo isomer NMR_Check->Isomer_5 Direct Iodination Source Isomer_3 Pattern: d, d, t (vicinal) Confirmed 3-Iodo isomer NMR_Check->Isomer_3 Sandmeyer Source Isomer_5->Start Abort: Wrong SM Coupling Step 2: Evaluate Coupling Method Isomer_3->Coupling Method_EDC Using EDC/HOBt? Coupling->Method_EDC Method_SOCl2 Using SOCl2 / Oxalyl Chloride? Coupling->Method_SOCl2 Fail_Steric FAIL: Steric Hindrance 2-Me blocks active ester Method_EDC->Fail_Steric Success_Cl OPTIMAL: Acid Chloride Overcomes steric barrier Method_SOCl2->Success_Cl

Figure 1: Decision tree for diagnosing yield failures. Note that direct iodination of o-toluic acid predominantly yields the 5-iodo isomer, not the target 3-iodo isomer.[1]

Critical Failure Points & Solutions

Issue 1: The "Wrong Isomer" Trap (Regiochemistry)

Symptom: The product forms but has incorrect NMR splitting, or yield is inexplicably low because you are purifying a minor isomer. Root Cause: The precursor, 3-iodo-2-methylbenzoic acid , is difficult to synthesize directly.[1][2]

  • Direct Iodination: Iodinating 2-methylbenzoic acid (o-toluic acid) directs the iodine primarily to the 5-position (para to the methyl) or 4-position due to electronics and sterics.[1] The 3-position (sandwiched between methyl and acid) is the least favored.[1]

  • Solution: You must verify your starting material source. If synthesized in-house, you must use the Sandmeyer route starting from 3-amino-2-methylbenzoic acid.[1]

Validation Protocol (1H NMR):

  • 3-iodo-2-methylbenzoic acid (Target): Look for a specific splitting pattern of the three aromatic protons. You expect a doublet, doublet, and a triplet (t) corresponding to the vicinal hydrogens at positions 4, 5, and 6.[1]

  • 5-iodo-2-methylbenzoic acid (Common Impurity): The protons are at positions 3, 4, and 6.[1] Position 3 is a singlet (s) or chemically distinct doublet with meta-coupling.[1]

Issue 2: Steric Hindrance in Amide Coupling

Symptom: Starting material remains unconsumed despite long reaction times with EDC/HOBt or DCC. Root Cause: The 2-methyl group creates significant steric bulk (buttressing effect) adjacent to the carbonyl carbon.[1] Standard active esters (OBt esters) are too bulky to be effectively attacked by the amine nucleophile in this crowded environment. Solution: Switch to Acid Chloride activation or HATU .

Comparative Efficacy of Coupling Agents
MethodSuitabilityNotes
EDC / HOBt Low Kinetics are too slow due to steric shielding of the active ester.[1]
HATU / DIPEA High Excellent for hindered substrates, but expensive for scale-up.[1]
SOCl₂ (Thionyl Chloride) Critical Converts acid to Acid Chloride (smaller electrophile). Recommended.
Oxalyl Chloride / DMF Critical Milder than SOCl₂, highly effective.

Optimized Experimental Protocols

Protocol A: The Acid Chloride Route (Recommended for Scale & Yield)

This method minimizes steric barriers by generating the highly reactive acid chloride intermediate.

Reagents:

  • 3-Iodo-2-methylbenzoic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + cat.[1] DMF

  • Ethylamine (2.0 M in THF or aqueous 70%) or Ethylamine HCl[1]

  • Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Triethylamine (TEA) or DIPEA (if using amine salt)[1]

Step-by-Step:

  • Activation: Suspend 3-iodo-2-methylbenzoic acid in anhydrous DCM (or Toluene).

  • Chlorination: Add Thionyl Chloride dropwise. (Optional: Add 1-2 drops of DMF to catalyze).[1]

  • Reflux: Heat to reflux for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with toluene twice to ensure all acidic gases are removed. Residue: Crude Acid Chloride.[1]

  • Coupling: Dissolve the residue in fresh anhydrous DCM. Cool to 0°C.[3][4]

  • Addition: Slowly add Ethylamine (excess) or a mixture of Ethylamine HCl and TEA (3.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃ (to remove unreacted acid), then Brine.[1] Dry over Na₂SO₄.[3][5]

Protocol B: The Sandmeyer Route (For Precursor Synthesis)

Use this if you cannot purchase certified 3-iodo-2-methylbenzoic acid.[1]

  • Starting Material: 3-Amino-2-methylbenzoic acid.[1][2][6][7][8]

  • Diazotization: Suspend amine in HCl/Water at -5°C to 0°C. Add NaNO₂ (aq) dropwise. Maintain temp < 5°C.

  • Iodination: Add a solution of KI (Potassium Iodide) slowly to the diazonium salt.[3]

  • Workup: The diazonium group is replaced by Iodine.[9] Note that CO₂ evolution may occur.[10] Extract with EtOAc.[5] Wash with Sodium Thiosulfate (to remove purple iodine color).

Frequently Asked Questions (FAQs)

Q: Can I use direct iodination of o-toluic acid to save money? A: No. Direct iodination yields the 5-iodo isomer as the major product (>60%) and the 3-iodo isomer as a minor byproduct (<10%).[1] Separation is extremely difficult without HPLC.

Q: My reaction turns black/purple during workup. A: This indicates free iodine (


). This is common with iodo-compounds exposed to light or acid.[1] Wash your organic phase with 10% Sodium Thiosulfate (

)
solution until the color fades to pale yellow/colorless.

Q: The product is oiling out and not crystallizing. A: N-ethyl benzamides can be low-melting solids.[1]

  • Try triturating with Hexane/Diethyl Ether (9:1).

  • Seed with a crystal if available.

  • Ensure all residual solvent (especially DMF if used) is removed, as it prevents crystallization.

Q: Why not use HATU? A: You can use HATU. It works well for this steric pattern. However, for gram-scale synthesis, the Acid Chloride route is generally cleaner and easier to purify (no urea byproducts).[1] If using HATU, use DMF as solvent and ensure 3-4 hours reaction time.[1]

References

  • Sandmeyer Reaction for 3-Iodo Isomers

    • Wallingford, V. H., & Krueger, P. A. (1943).[1] m-Iodobenzoic Acid.[1] Organic Syntheses, Coll. Vol. 2, p. 353.[1] (Demonstrates the necessity of the diazonium route for meta/ortho positioning relative to directing groups). [1]

  • Regioselectivity of Direct Iodination

    • Adin, I., et al. (2010).[1] Process for producing 5-iodo-2-methylbenzoic acid. U.S. Patent No.[11] 7,750,182. (Explicitly details that direct iodination of 2-methylbenzoic acid yields the 5-iodo isomer, confirming the difficulty of accessing the 3-iodo isomer directly).

  • Amide Coupling of Hindered Substrates

    • Schäfer, G., & Bode, J. W. (2014).[1][12] The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255.[1][12] (Discusses limitations of standard coupling agents like EDC for bulky substrates). [1]

Sources

Optimization

Technical Support Center: A Strategic Guide to HPLC Method Development for Separating Iodinated Benzamide Isomers

Welcome to the technical support center dedicated to the nuanced challenge of separating iodinated benzamide isomers via High-Performance Liquid Chromatography (HPLC). This guide is structured to provide researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of separating iodinated benzamide isomers via High-Performance Liquid Chromatography (HPLC). This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic troubleshooting strategies. As positional isomers, these compounds often exhibit very similar physicochemical properties, making their separation a non-trivial task that demands a logical and scientifically grounded approach.

This center moves beyond generic protocols to explain the "why" behind the "how," empowering you to make informed decisions during method development and optimization.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding for approaching the separation of iodinated benzamide isomers.

Q1: Why is separating iodinated benzamide isomers so challenging?

A1: Iodinated benzamide isomers are often positional isomers, meaning they have the same molecular formula and functional groups, differing only in the position of the iodine and/or other substituents on the benzamide scaffold.[1] This results in very similar polarities and hydrophobicities (logP values), making it difficult to achieve differential retention on a standard C18 column, which primarily separates based on hydrophobicity.[2]

Q2: What is the best starting point for column selection?

A2: While a C18 column is a common starting point in reversed-phase HPLC, for aromatic positional isomers, a Phenyl-Hexyl stationary phase is often a superior initial choice.[2][3][4] Phenyl-based columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of your analytes.[5][6] This interaction mechanism is sensitive to the electron density of the aromatic ring, which is influenced by the position of the iodine atom and other substituents, often leading to enhanced resolution of isomers.[6]

Q3: How critical is the mobile phase pH for this separation?

A3: The mobile phase pH is a critical parameter, especially if the benzamide structure contains ionizable functional groups (e.g., acidic or basic moieties).[7][8] The ionization state of a molecule significantly impacts its polarity and, consequently, its retention in reversed-phase HPLC.[9][10] For basic compounds like some benzamides, operating at a low pH (e.g., pH ≤ 3) can protonate residual silanol groups on the silica support, minimizing secondary interactions that lead to peak tailing.[11][12][13]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[14] ACN and MeOH have different solvent properties; for instance, ACN can engage in π-π interactions which may compete with the analyte-stationary phase interactions on a phenyl column.[6] It is highly recommended to screen both solvents during initial method development, as one may provide superior resolution over the other for your specific set of isomers.[15]

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during the HPLC separation of iodinated benzamide isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Poor resolution is the most common challenge and indicates that the current method lacks the necessary selectivity or efficiency.[16]

  • Insufficient Selectivity (α): The primary issue is often that the stationary and mobile phases do not interact differently enough with the isomers.[16]

  • Poor Column Efficiency (N): Broad peaks can mask small differences in retention, leading to overlapping peaks.[17]

A Poor Resolution / Co-elution Observed B Step 1: Optimize Mobile Phase A->B C Change Organic Modifier (ACN vs. MeOH) B->C D Adjust pH (Especially for ionizable isomers) C->D E Modify Gradient Slope (Shallower gradient increases resolution) D->E K Resolution Improved? E->K F Step 2: Change Stationary Phase G Screen Different Phenyl Chemistries (e.g., Phenyl-Hexyl, PFP, Biphenyl) F->G H Consider a High-Purity C18 (As an alternative) G->H H->K I Step 3: Adjust Temperature J Increase or Decrease Temperature (Can alter selectivity) I->J J->K K->F No K->I No

Caption: Workflow for troubleshooting poor resolution.

Protocol 1: Systematic Mobile Phase Optimization

  • Initial Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

  • Solvent Screening:

    • Replace Acetonitrile with Methanol as Mobile Phase B and repeat the broad gradient run. Compare the chromatograms for any change in peak elution order or spacing, which indicates a change in selectivity.

  • Gradient Optimization:

    • Based on the initial broad gradient, design a shallower gradient around the elution time of the isomers. For example, if the isomers elute at 40% B, try a gradient of 30-50% B over 20 minutes.

  • pH Adjustment (for ionizable benzamides):

    • If the isomers are basic, prepare mobile phases with a buffer at a higher pH (e.g., pH 7 using a phosphate buffer), ensuring it is within the column's stable pH range. Compare the separation to the low pH run. Small changes in pH near the analyte's pKa can cause significant shifts in retention and selectivity.[7]

Problem 2: Peak Tailing

Peak tailing, where a peak has an asymmetrical shape with a "tail," is a common issue, particularly with basic compounds like benzamides.[18][19] It can negatively impact resolution and quantification.[20]

  • Secondary Interactions: The primary cause is often the interaction of basic analytes with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[12][13]

  • Column Overload: Injecting too much sample can lead to peak distortion.[20]

A Peak Tailing Observed B Step 1: Check for Overload A->B C Dilute Sample 10-fold and Re-inject B->C D Peak Shape Improves? C->D E Step 2: Modify Mobile Phase D->E No J Problem Solved D->J Yes F Lower pH to ≤ 3 (e.g., 0.1% Formic/TFA) E->F H Step 3: Use a Modern Column E->H G Add a Competing Base (e.g., 5-10 mM Triethylamine) F->G G->J I High-purity, end-capped silica (Type B silica) H->I I->J

Caption: Workflow for troubleshooting peak tailing.

Protocol 2: Mitigating Peak Tailing

  • Assess Column Overload:

    • Prepare a 1:10 dilution of your sample and inject it. If the peak shape (asymmetry factor) improves significantly, the original concentration was too high.

  • Adjust Mobile Phase pH:

    • Ensure the aqueous mobile phase (A) contains an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This lowers the pH to below 3, protonating the silanol groups and minimizing secondary interactions.[11][13]

  • Use a Competing Base:

    • If lowering the pH is not sufficient or desired, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[11] The TEA will preferentially interact with the active silanol sites, shielding them from the benzamide analytes. Note that TEA can shorten column lifetime.[11]

  • Column Choice:

    • If tailing persists, consider using a column packed with high-purity, end-capped silica. These modern columns have fewer accessible acidic silanol groups, making them more suitable for analyzing basic compounds.[13][20]

Data Summary: Stationary Phase Selection Guide

The choice of stationary phase is the most powerful tool for influencing selectivity in HPLC.[5] The table below summarizes the characteristics of common columns for separating aromatic isomers.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForKey Considerations
C18 (ODS) HydrophobicGeneral-purpose reversed-phaseMay provide insufficient selectivity for positional isomers with similar hydrophobicity.
Phenyl-Hexyl Hydrophobic, π-π interactions[2]Aromatic and positional isomers [1]Excellent starting point. Selectivity can be tuned by changing the organic modifier (ACN vs. MeOH).[5]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, positional isomers[2]Offers unique selectivity due to the electron-withdrawing nature of the fluorine atoms.
Biphenyl Enhanced π-π interactions, hydrophobicPolycyclic aromatic compounds, isomers requiring strong π-π interactions[21]Provides greater aromatic selectivity compared to standard phenyl phases.[2]

Conclusion

Developing a robust HPLC method for separating iodinated benzamide isomers is a systematic process of optimizing selectivity and efficiency. By understanding the underlying chromatographic principles—from the unique advantages of phenyl-based stationary phases to the critical role of mobile phase pH and composition—researchers can overcome the challenges of poor resolution and peak tailing. This guide provides a logical framework for troubleshooting and method development, enabling the successful separation of these challenging but important compounds.

References

  • Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatiz
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Overcoming peak tailing of basic analytes in silica type a st
  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Benchchem.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Determination of Iodide and Iodate in Seawater by HPLC with UV Detection. Thermo Fisher Scientific.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • HPLC Methods for analysis of Iodide ion.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Troubleshooting poor resolution in HPLC purific
  • Troubleshooting poor peak resolution in HPLC of aniline isomers. Benchchem.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • A New Phenyl-Type Stationary Phase and Its Uses. Fisher Scientific.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI.
  • Technical Support Center: Optimizing HPLC Separ
  • Control pH During Method Development for Better Chrom
  • Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Ethyl-3-iodo-2-methylbenzamide

Product Classification: Halogenated Benzamide / Radioligand Precursor Primary Application: Neuroscience Research (Dopamine Receptor Ligand Analog), Synthetic Intermediate. Executive Summary & Core Stability Profile N-Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Product Classification: Halogenated Benzamide / Radioligand Precursor Primary Application: Neuroscience Research (Dopamine Receptor Ligand Analog), Synthetic Intermediate.

Executive Summary & Core Stability Profile

N-Ethyl-3-iodo-2-methylbenzamide is a lipophilic aryl iodide. Its stability is governed by two competing factors: the robust steric protection of the amide bond by the ortho-methyl group, and the inherent photochemical fragility of the carbon-iodine (C-I) bond.

Key Technical Specifications:

ParameterSpecification / Behavior
Molecular Formula C₁₀H₁₂INO
Molecular Weight ~289.11 g/mol
Predicted LogP ~2.8 – 3.2 (Lipophilic)
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) Excellent (> 50 mg/mL)
Primary Instability Photolytic Deiodination (Light Sensitive)
Secondary Instability Hydrolytic Precipitation (Hygroscopic "Crash-out")

Solution Preparation & Storage Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution that minimizes oxidative degradation and precipitation.

Reagents Required:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥ 99.9% (stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Workflow:

StockPrep Solid Solid Compound (Store at -20°C) Weigh Weigh in Low-Light Area Solid->Weigh Warm to RT Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex 30s Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Argon Purge Freeze Flash Freeze & Store -80°C Aliquot->Freeze Protect from Light

Figure 1: Optimal workflow for preparing stock solutions to prevent freeze-thaw degradation.

Step-by-Step:

  • Equilibration: Allow the solid vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial (crucial for DMSO solubility).

  • Solvent Choice: Use Anhydrous DMSO .

    • Why? Ethanol is volatile and evaporates during storage, altering concentration. Water causes precipitation.

  • Dissolution: Add DMSO to achieve a concentration of 10–50 mM . Vortex vigorously for 30 seconds.

    • Note: If the solution is cloudy, sonicate for 1–2 minutes in a water bath (< 40°C).

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C in the dark.

Critical Instability Mechanism: Photodeiodination

The most common user complaint is the solution turning yellow . This is not oxidation of the amide; it is the homolytic cleavage of the iodine atom caused by UV/Visible light.

Mechanism: The Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-H or C-C bonds. Exposure to ambient lab light (fluorescent) excites the molecule, leading to radical formation.

Deiodination Start N-Ethyl-3-iodo-2-methylbenzamide RadicalPair [Aryl Radical • + I•] Start->RadicalPair Homolysis Light UV/Vis Light (hν) Light->RadicalPair Product De-iodinated Byproduct (N-Ethyl-2-methylbenzamide) RadicalPair->Product H-Abstraction (from Solvent) Iodine Elemental Iodine (I₂) (YELLOW COLOR) RadicalPair->Iodine Dimerization

Figure 2: Photolytic degradation pathway leading to sample discoloration and loss of potency.

Impact on Experiments:

  • Yellow Color: Indicates presence of free Iodine (

    
    ).
    
  • Potency Loss: The de-iodinated byproduct acts as a competitive impurity.

  • Toxicity: Free iodine is cytotoxic in cell-based assays.

Troubleshooting Guide & FAQs

Issue 1: Precipitation ("Crashing Out")

User Question: "I diluted my 10 mM DMSO stock 1:1000 into cell culture media, and I see fine crystals floating. Why?"

Technical Diagnosis: This is the "Solvent Shock" effect. The compound is highly lipophilic. When a small volume of DMSO stock hits a large volume of aqueous media, the local solubility limit is instantly exceeded before mixing is complete.

Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute 10 mM stock 1:10 in DMSO (to 1 mM).

    • Step 2: Dilute that 1:10 in PBS/Media (rapidly vortexing).

  • Warm the Media: Ensure the culture media is at 37°C, not 4°C.

  • Use a Surfactant: If compatible with your assay, add 0.05% Tween-80 or BSA to the aqueous buffer before adding the compound. These act as carrier molecules.

Issue 2: Discoloration

User Question: "My stock solution was clear last week, but now it looks straw-yellow. Is it safe to use?"

Technical Diagnosis: Photodeiodination has occurred.[1]

Solution:

  • Minor Yellowing: Likely < 2% degradation. Usable for rough screening but not for

    
     determination or analytical standards.
    
  • Dark Orange/Brown: Discard. Significant iodine liberation has occurred.

  • Prevention: Wrap all future vials in aluminum foil.

Issue 3: Hydrolysis

User Question: "Is this compound stable in acidic buffers (pH 2)?"

Technical Diagnosis: Generally, yes, for short periods. The 2-methyl group (ortho-position) provides steric hindrance that protects the amide bond from hydrolytic attack. However, prolonged exposure (> 24 hours) to extreme pH (< 3 or > 10) will eventually hydrolyze the amide to 3-iodo-2-methylbenzoic acid.

Stability Table (Predicted):

pH ConditionT½ (Half-life) @ 25°CRecommendation
pH 7.4 (PBS) > 6 MonthsIdeal for assay incubation.
pH 2.0 (Acid) ~ 48 HoursAnalyze immediately; do not store.
pH 12.0 (Base) < 12 HoursAvoid. Base catalyzes hydrolysis rapidly.

References

  • Photochemistry of Aryl Iodides

    • Li, L., et al. (2016).[1] "Photo-induced iodination of aryl halides under very mild conditions." McGill University / eScholarship. Describes the radical mechanism of aryl-iodide cleavage under UV light.

  • Benzamide Hydrolysis Kinetics

    • East, A. L. L. (2018).[2] "On the hydrolysis mechanisms of amides and peptides." International Journal of Chemical Kinetics. Details the base-catalyzed hydrolysis mechanisms relevant to N-substituted benzamides.

  • DMSO Solubility & Stability

    • Ziath Ltd. (2006).[3] "Samples in DMSO: What an end user needs to know." Laboratory Robotics Interest Group. Covers water absorption in DMSO and "crash-out" phenomena.

  • Radioiodination Precursors

    • Kassis, A. I. (2007).[4] "DMSO Increases Radioiodination Yield of Radiopharmaceuticals."[4] ResearchGate. Contextualizes the solubility and stability of iodinated benzamides in DMSO during labeling.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: 1H NMR Analysis of N-Ethyl-3-iodo-2-methylbenzamide

Topic: 1H NMR Spectrum Analysis of N-Ethyl-3-iodo-2-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Gatekeepe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of N-Ethyl-3-iodo-2-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Gatekeeper

In the synthesis of complex pharmacophores, N-Ethyl-3-iodo-2-methylbenzamide often serves as a high-value intermediate, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine atom acts as a specific handle.

For researchers, the "performance" of an analytical method is defined by its ability to validate regiochemistry. While LC-MS can confirm molecular weight (


 317.12), it fails to distinguish this compound from its regioisomers (e.g., the 2-iodo-3-methyl analog). 1H NMR spectroscopy  remains the gold standard for this differentiation.

This guide provides a detailed spectral breakdown, a comparative analysis against alternative analytical techniques, and a self-validating decision workflow for structural confirmation.

Structural Context & Theoretical Shifts

Compound: N-Ethyl-3-iodo-2-methylbenzamide Formula:


Molecular Weight:  317.13  g/mol 
The "Rotamer" Challenge

Expert Insight: As a secondary amide with an ortho-substituent (2-methyl), this molecule exhibits restricted rotation around the C(O)-N bond. In 1H NMR at room temperature (


), you may observe signal broadening  or peak doubling  (rotamers).
  • Action: If peaks appear doubled (approx. 3:1 ratio), do not assume impurity. Run the sample at

    
     to coalesce the signals.
    
Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that shift the amide proton, follow this standardized protocol.

Materials:

  • Solvent:

    
     (Chloroform-d, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Alternative: DMSO-

      
       if solubility is poor (Note: NH peak will shift downfield to ~8.0 ppm).
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Acquisition Parameters (Standard 400/500 MHz):

  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 or 32.

  • Temperature: 298 K (

    
    ).
    
Spectral Analysis & Assignment

The following data is based on first-principles chemical shift logic and substituent effects (Z-scores) for polysubstituted benzenes.

A. Aliphatic Region (High Field)

The ethyl group and the ortho-methyl group provide the clearest diagnostic signals.

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic

1.20 – 1.25 Triplet (t)3H7.2Classic methyl of an ethyl group.

2.45 – 2.50 Singlet (s)3H-Deshielded slightly by the aromatic ring. The 2-position places it between the Amide and Iodine.

3.40 – 3.50 Pentet/Multiplet2H7.2, ~5.0Coupled to both the ethyl

and the amide

. Appears as a quartet if NH exchange is fast.
B. Amide Region
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic

5.80 – 6.50 Broad Singlet1HHighly variable. Exchangeable with

. Broadening indicates quadrupole relaxation from Nitrogen or intermediate exchange rate.
C. Aromatic Region (The "Fingerprint")

The 1,2,3-substitution pattern leaves three protons: H-4, H-5, and H-6.

  • H-4: Ortho to Iodine (Deshielding influence).[1]

  • H-5: Meta to both substituents.

  • H-6: Ortho to Carbonyl (Strong deshielding anisotropy).

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-5 6.90 – 7.00 Triplet (t)7.8Appears as a triplet (overlap of dd) due to similar coupling to H-4 and H-6. Most shielded aromatic proton.[2]
H-4 7.60 – 7.70 Doublet (d)7.8Ortho to Iodine. Heavy atom effect usually deshields.
H-6 7.25 – 7.35 Doublet (d)7.8Ortho to Amide carbonyl. Note: Depending on rotamer conformation, H-4 and H-6 shifts may swap, but H-6 is typically downfield in benzamides.
Comparative Guide: NMR vs. Alternatives

Why choose 1H NMR over faster methods like LC-MS? The answer lies in Regioisomer Resolution .

Performance Matrix
Feature1H NMR LC-MS (ESI) FT-IR
Primary Utility Structural Elucidation & Isomer DifferentiationMolecular Weight & QuantitationFunctional Group Confirmation
Isomer Resolution High (Coupling patterns distinguish 1,2,3- vs 1,2,4- patterns)Zero (Unless MS/MS fragmentation is distinct)Low (Fingerprint region is complex)
Sample Recovery Destructive (unless specialized probes used) or RecoverableDestructiveNon-destructive (ATR)
Purity Limit >95% recommended for clean interpretationHigh sensitivity (ppm level)Qualitative
Case Study: Distinguishing Regioisomers

Imagine you have synthesized the target, but the reactant could have yielded N-Ethyl-2-iodo-3-methylbenzamide (swapped I and Me positions).

  • LC-MS Result: Both show

    
    . Inconclusive. 
    
  • 1H NMR Result:

    • Target (3-Iodo-2-Me): The Methyl group is at position 2 (sandwiched).[3] It will show a specific NOE (Nuclear Overhauser Effect) correlation to the Ethyl group protons if the conformation allows, but crucially, the coupling constants of the aromatic ring will define the 1,2,3-substitution.

    • Isomer (2-Iodo-3-Me): The Methyl is at position 3.[2][4][5] The chemical shift of the methyl group will differ (less steric crowd from the amide), and the aromatic splitting pattern will shift due to the different electronic environment of the Iodine relative to the amide.

Visualization: Analytical Workflow

The following diagram outlines the logical decision tree for validating this specific compound.

G Start Crude Product (N-Ethyl-3-iodo-2-methylbenzamide) Prep Sample Prep: 10mg in CDCl3 Start->Prep Acquire Acquire 1H NMR (16 Scans, 298K) Prep->Acquire Check1 Check Aliphatic Region (1.0 - 3.5 ppm) Acquire->Check1 Result1 Ethyl (t, q) + Methyl (s) Present? Check1->Result1 Check2 Check Aromatic Region (6.5 - 8.0 ppm) Result1->Check2 Yes Fail Reject / Re-purify Result1->Fail No Pattern 3 Protons? Splitting: d, t, d? Check2->Pattern Rotamers Broad/Doubled Peaks? Pattern->Rotamers Yes Pattern->Fail No Heat Heat to 323K (50°C) Re-acquire Rotamers->Heat Yes Final Structure Confirmed Rotamers->Final No (Sharp) Heat->Final

Figure 1: Step-by-step decision logic for validating N-Ethyl-3-iodo-2-methylbenzamide via NMR.

Troubleshooting & Validation (Self-Correcting Systems)
  • Issue: The Amide NH is missing.

    • Cause: Chemical exchange with wet

      
       or line broadening.
      
    • Fix: Shake the NMR tube with

      
      . If the peak was there, it will disappear (exchange). If it wasn't there, dry the sample and use anhydrous DMSO-
      
      
      
      .
  • Issue: The Ethyl

    
     is a complex multiplet, not a quartet.
    
    • Cause: Coupling to the NH proton.

    • Fix: Decouple the NH or add

      
       to exchange the NH; the 
      
      
      
      will collapse into a clean quartet.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and rotamer analysis). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Standard reference for chemical shift tables). Link

  • AIST Spectral Database for Organic Compounds (SDBS). NMR Spectra of Benzamide Derivatives. (Used for comparative substructure analysis). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis). Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of N-Ethyl-3-iodo-2-methylbenzamide

Executive Summary N-Ethyl-3-iodo-2-methylbenzamide is a critical substituted benzamide, often utilized as a structural precursor or reference standard in the development of radiopharmaceuticals (e.g., for dopamine D2 rec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3-iodo-2-methylbenzamide is a critical substituted benzamide, often utilized as a structural precursor or reference standard in the development of radiopharmaceuticals (e.g., for dopamine D2 receptor imaging). Its mass spectrometric (MS) behavior is defined by the interplay between the labile carbon-iodine bond and the resonant stability of the benzamide core.

This guide provides a technical comparison of its fragmentation patterns against non-iodinated analogs and alternative ionization modes. It is designed for analytical chemists and radiochemists requiring precise structural validation.

Key Technical Specifications
FeatureSpecification
Molecular Formula

Exact Mass 289.00
Monoisotopic Mass 288.9964
Key Structural Moieties Aryl Iodide (C-I), Secondary Amide, Ortho-Methyl Group
Primary Ionization Modes Electron Ionization (EI), Electrospray Ionization (ESI)

Experimental Methodology & Protocols

To replicate the fragmentation data described below, the following self-validating protocols are recommended. These ensure distinction between thermal degradation and true ion fragmentation.

Protocol A: Electron Ionization (EI-MS) for Structural Fingerprinting

Best for: Library matching and identification of isomeric impurities.

  • Inlet System: Gas Chromatography (GC).

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C.
  • Source Conditions:

    • Energy:[1] 70 eV (Standard).[2][3][4]

    • Source Temp: 230°C. Critical: Do not exceed 250°C to prevent thermal de-iodination prior to ionization.

  • Validation Step: Inject a blank solvent followed by a standard of N-Ethyl-2-methylbenzamide (De-iodinated analog). If the M-127 peak appears in the blank, the liner is contaminated.

Protocol B: ESI-MS/MS for Quantitation (LC-MS)

Best for: Biological matrices (DMPK studies).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Ionization: Positive Mode (

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Step: Monitor the transition

    
     (Loss of Iodine) vs. 
    
    
    
    (Loss of Ethylene). The ratio should remain constant across the chromatographic peak.

Fragmentation Pathway Analysis

The fragmentation of N-Ethyl-3-iodo-2-methylbenzamide is governed by three competing mechanisms: C-I Bond Homolysis , Amide


-Cleavage , and McLafferty-type Rearrangement .
Primary Fragmentation Channels (EI Mode)
Fragment Ion (

)
IdentityMechanismRelative Intensity (Est.)
289

Molecular IonModerate (40-60%)
261

McLafferty Rearrangement (Loss of Ethylene)High (60-80%)
245


-Cleavage (Acylium Ion)
Moderate
162

Homolytic C-I CleavageBase Peak (100%)
118

De-iodinated Acylium IonHigh
90/91

Tolyl/Tropylium IonHigh
Mechanistic Visualization

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.[5][6]

FragmentationPathway M_Ion Molecular Ion [M]+• m/z 289 Frag_162 De-iodinated Core [M - I]+ m/z 162 M_Ion->Frag_162 - I• (127 Da) Weak C-I Bond Frag_261 Primary Amide Ion [M - C2H4]+• m/z 261 M_Ion->Frag_261 - C2H4 (28 Da) McLafferty Rearr. Frag_245 Acylium Ion [Ar-C≡O]+ m/z 245 M_Ion->Frag_245 - •NHEt (44 Da) Alpha Cleavage Frag_134 Amide Cleavage [Ph-NH-Et]+ m/z 134 Frag_134_2 De-iodinated Amide [Ph-CONH2]+ m/z 134 Frag_261->Frag_134_2 - I• Frag_118 De-iodinated Acylium [Ph-C≡O]+ m/z 118 Frag_245->Frag_118 - I• Frag_90 Tolyl Cation [C7H6]+• m/z 90 Frag_118->Frag_90 - CO (28 Da)

Figure 1: EI-MS Fragmentation Tree. Red path indicates the dominant Iodine loss characteristic of aryl iodides.

Comparative Performance Analysis

This section objectively compares the MS behavior of N-Ethyl-3-iodo-2-methylbenzamide against its non-iodinated analog and a theoretical bromo-analog to validate structural assignments.

Comparison 1: Effect of the Iodine Substituent

Alternative: N-Ethyl-2-methylbenzamide (De-iodinated standard).

ParameterN-Ethyl-3-iodo-2-methylbenzamideN-Ethyl-2-methylbenzamide (Alternative)Interpretation
Base Peak

162 (Loss of I)

162 (Loss of H? No,

163 is M+)
The Iodinated compound's base peak is the molecular ion of the alternative.
Stability Low (C-I bond energy ~240 kJ/mol)High (C-H bond energy ~413 kJ/mol)Iodinated analog fragments much more easily; requires softer ionization for M+ detection.
Isotopes No M+2 peak (Iodine is monoisotopic)Standard Carbon envelopeIodine lacks the characteristic isotopic "flag" seen in Cl or Br analogs.
Comparison 2: Ionization Mode Efficiency

Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI).

FeatureEI (Hard Ionization)ESI (Soft Ionization)Recommendation
Molecular Ion Weak (

289). Often <10% abundance.
Strong (

290). Dominant peak.[7]
Use ESI for molecular weight confirmation.[2][8][9]
Structural Insight Excellent. Reveals position of alkyl groups via fragmentation series.Poor without MS/MS. Primarily shows

.[4][7]
Use EI for structural elucidation of impurities.
Iodine Loss Spontaneous in source.Requires Collision Induced Dissociation (CID).ESI-MS/MS allows controlled stripping of Iodine (CE > 25eV).

Detailed Mechanism: The "Ortho Effect" & McLafferty Rearrangement

The presence of the 2-methyl group (ortho to amide) and the N-ethyl group creates specific rearrangement possibilities.

The McLafferty Rearrangement (N-Ethyl Specific)

Unlike simple cleavage, this rearrangement involves a six-membered transition state. The hydrogen from the


-carbon of the ethyl group transfers to the carbonyl oxygen, followed by cleavage of the C-N bond.
  • Precursor:

    
     289
    
  • Neutral Loss: Ethylene (

    
    , 28 Da)
    
  • Product:

    
     261 (Primary amide tautomer)
    
The Ortho Effect (Methyl-Amide Interaction)

While less dominant than Iodine loss, the ortho-methyl group can interact with the carbonyl oxygen. In high-energy collision (CID), this can lead to the loss of water (


) from the protonated molecule, a pathway distinct from the meta- or para-isomers.

McLafferty Step1 Parent Ion (H on Ethyl Beta-C) Step2 6-Membered Transition State Step1->Step2 H-Transfer Step3 Product Ion m/z 261 Step2->Step3 C-N Cleavage Loss Ethylene (Neutral) Step2->Loss

Figure 2: Mechanism of the McLafferty rearrangement leading to the m/z 261 fragment.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[10]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 932-942.
  • NIST Chemistry WebBook. "Mass Spectrum of N-Ethyl-2-methylbenzamide." National Institute of Standards and Technology.

Sources

Validation

Comparative Guide: Binding Affinity of Iodinated vs. Non-Iodinated Benzamides

Executive Summary & Core Directive This guide provides a technical analysis of how iodine substitution influences the binding affinity ( , ) and pharmacokinetics of benzamide scaffolds. While benzamides are a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical analysis of how iodine substitution influences the binding affinity (


, 

) and pharmacokinetics of benzamide scaffolds. While benzamides are a privileged structure in medicinal chemistry—particularly for Dopamine D2/D3 receptor antagonism and melanoma targeting—the introduction of an iodine atom is rarely bio-isosteric. It fundamentally alters the molecule's electronic landscape, lipophilicity (

), and steric profile.

Key Takeaway: Iodination typically enhances binding affinity in hydrophobic pockets due to the "sigma-hole" effect (halogen bonding) and increased lipophilicity, but it introduces steric challenges that necessitate precise regiochemistry.

Physicochemical Drivers of Affinity

To understand the experimental data, we must first establish the causal mechanisms driving the differences between iodinated and non-iodinated (typically Hydrogen- or Chlorine-substituted) variants.

The Iodine Effect

Iodine is not merely a heavy hydrogen. It introduces three critical changes:

  • Lipophilicity (

    
    ):  Iodine is significantly more lipophilic than Hydrogen or Chlorine. This increases the partition coefficient, facilitating membrane crossing (BBB penetration) and non-specific binding, but also strengthening Van der Waals interactions within hydrophobic binding pockets.
    
  • Steric Bulk: The Van der Waals radius of Iodine (1.98 Å) is comparable to a methyl group (2.0 Å) and significantly larger than Hydrogen (1.20 Å). This can induce steric clashes if the binding pocket is restricted.

  • Halogen Bonding (The

    
    -hole):  Unlike hydrogen, iodine exhibits an anisotropic charge distribution. The tip of the iodine atom is electron-deficient (positive potential), allowing it to act as a Lewis acid and form strong directional interactions with backbone carbonyls or nucleophilic residues in the receptor.
    
SAR Decision Logic

The following diagram illustrates the decision matrix for substituting iodine onto a benzamide scaffold.

SAR_Logic Start Benzamide Scaffold Optimization Sub_I Substitute H with Iodine (I) Start->Sub_I Check_Pocket Is Binding Pocket Hydrophobic? Sub_I->Check_Pocket Affinity_Up Increased Affinity (Van der Waals + Sigma-hole) Check_Pocket->Affinity_Up Deep Pocket Steric_Clash Steric Clash (Affinity Loss) Check_Pocket->Steric_Clash Shallow Pocket Yes_Hydro Yes Solubility_Check Check LogP / Solubility Affinity_Up->Solubility_Check No_Hydro No / Restricted High_LogP LogP > 3.5 (High Non-Specific Binding) Solubility_Check->High_LogP Too Lipophilic Optimal_LogP LogP 2.0 - 3.0 (Optimal BBB Penetration) Solubility_Check->Optimal_LogP Balanced

Figure 1: Structure-Activity Relationship (SAR) logic flow for iodine substitution on benzamides.

Case Study Analysis: Experimental Data

Dopamine D2 Receptor Antagonists: IBZM vs. Raclopride

This is the gold-standard comparison. Raclopride uses a chlorine substituent, while IBZM (Iodobenzamide) uses iodine. Both target the D2 receptor but exhibit distinct binding profiles utilized in PET (Raclopride) vs. SPECT (IBZM).

Comparative Data Table:

FeatureRaclopride (Chlorinated)IBZM (Iodinated)5-Iodo-BZM (Regioisomer)
Substitution 3,5-dichloro3-iodo5-iodo
Receptor Target D2 / D3D2 / D3D2 (Low Affinity)

(Affinity)
1.2 nM 0.4 - 0.8 nM > 100 nM

(Lipophilicity)
~2.8~3.4~3.4
Imaging Modality PET (

C)
SPECT (

I)
N/A
Binding Mechanism Ionic + H-bondIonic + Halogen BondSteric Clash

Analysis:

  • Affinity Gain: IBZM often shows slightly higher affinity (

    
     nM) compared to Raclopride (
    
    
    
    nM) in comparable assays. This is attributed to the iodine atom filling a hydrophobic sub-pocket more effectively than chlorine.
  • Regiochemistry is Critical: Moving the iodine from the 3-position to the 5-position (5-IBZM) results in a 100-fold loss of affinity . This demonstrates that iodine's bulk is only beneficial when the receptor topography accommodates it; otherwise, it acts as a steric wedge preventing binding.

Melanoma Targeting: Benzamide Analogs

Iodinated benzamides (e.g., BZA, MIP-1145) are unique in that they bind to melanin directly, not just a protein receptor.

  • Iodinated (BZA): High affinity (

    
     nM).[1] The iodine atom is crucial for the hydrophobic interaction with the indole units of the melanin polymer.
    
  • Non-Iodinated (H-substituted): Significant reduction in melanin accumulation. The removal of iodine lowers the lipophilicity below the threshold required for effective intercalation into the melanin structure.

Experimental Protocol: Competitive Radioligand Binding Assay

To validate these affinity differences in your own lab, use the following self-validating protocol. This method assumes the use of a known radioligand (e.g.,


H-Raclopride) to test the affinity of a new iodinated benzamide candidate.
Workflow Diagram

Binding_Assay Prep Membrane Prep (HEK293-D2 or Striatum) Incubate Incubation (Target + Radioligand + Competitor) Prep->Incubate Add Protein Filter Rapid Filtration (GF/B Filters) Incubate->Filter Equilibrium (90 min) Count Scintillation Counting Filter->Count Wash Unbound Analyze Data Analysis (Cheng-Prusoff) Count->Analyze CPM to Ki

Figure 2: Workflow for Competitive Radioligand Binding Assay.

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize rat striatum or D2-expressing HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Validation Check: Protein concentration must be optimized (typically 10-20 µ g/well ) to ensure <10% radioligand depletion.

  • Incubation:

    • Radioligand: Use

      
      H-Raclopride at a concentration near its 
      
      
      
      (~1-2 nM).
    • Competitor: Add the Iodinated Benzamide candidate in serial dilutions (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM (+)-Butaclamol.

    • Incubate at 25°C for 90 minutes to reach equilibrium.

  • Separation:

    • Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI reduces filter binding of lipophilic iodinated compounds.

  • Calculation:

    • Convert CPM to specific binding.

    • Fit data to a one-site competition model to determine

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the affinity of the radioligand.

References

  • Kung, H. F., et al. (1990). In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with [123I]IBZM in humans. Journal of Nuclear Medicine. Link

  • Farde, L., et al. (1988). Quantitative analysis of D2 dopamine receptor binding in the living human brain by PET. Science. Link

  • Baldwin, R. M., et al. (2003). Synthesis and affinity of a possible byproduct of electrophilic radiolabeling of [123I]IBZM. Bioorganic & Medicinal Chemistry Letters.[2] Link

  • Chezal, J. M., et al. (2008). Evaluation of novel benzamide derivatives as potential radiotracers for the imaging of melanoma.[3] Journal of Medicinal Chemistry.[4] Link

  • Garg, P. K., et al. (1995). Synthesis and preliminary evaluation of 4-[125I]iodo-benzamide analogues for imaging melanoma. Bioconjugate Chemistry. Link

Sources

Comparative

Crystal structure analysis of N-Ethyl-3-iodo-2-methylbenzamide

This guide provides a technical comparison and experimental framework for the solid-state analysis of N-Ethyl-3-iodo-2-methylbenzamide . It is designed for researchers utilizing this scaffold in crystal engineering or me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for the solid-state analysis of N-Ethyl-3-iodo-2-methylbenzamide . It is designed for researchers utilizing this scaffold in crystal engineering or medicinal chemistry (e.g., as a fragment for radioligand development similar to IBZM).

Publish Comparison Guide

Executive Summary

N-Ethyl-3-iodo-2-methylbenzamide represents a unique "conflict structure" in crystal engineering. It combines two competing forces: the steric bulk of the ortho-methyl group (which forces the amide out of planarity) and the structure-directing potential of the meta-iodine atom (a strong halogen bond donor).

This guide compares the structural performance of this target molecule against its non-iodinated parent and its regioisomers. The analysis demonstrates that the 3-iodo variant offers superior lattice stability through Halogen Bonding (XB) networks, making it a preferred scaffold for fragment-based drug design over the standard 2-methylbenzamide.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the solid-state properties of the Target molecule against two common alternatives: the Parent (non-iodinated) and the Para-Iodo isomer.

Table 1: Structural Performance Matrix
FeatureTARGET: N-Ethyl-3-iodo-2-methylbenzamideALT 1: N-Ethyl-2-methylbenzamide (Parent)ALT 2: N-Ethyl-4-iodo-2-methylbenzamide
Primary Interaction Dual Network: Strong H-Bond (N-H···O) + Halogen Bond (C-I[1]···O)Single Network: H-Bond only (N-H···O)Dual Network: H-Bond + Halogen Bond
Amide Twist (

)
High (>60°): Ortho-Me forces amide out of plane.High (>60°): Similar steric clash.High (>60°): Sterics dominate.
Lattice Stability High: I···O interactions "lock" the twisted conformation.Moderate: Relies solely on weaker van der Waals forces for stacking.Moderate: Linear I···O chains are less sterically constrained but pack less efficiently.
Solubility Profile Lipophilic: Iodine increases logP; twist breaks lattice energy.Moderate: Lower logP, but high lattice energy barrier.Lipophilic: Similar to target.
Crystal Habit Block/Prism: Due to 3D network of XB + HB.Needles: Fast growth along H-bond axis (1D chains).Plates: Layered packing driven by I···I contacts.
Deep Dive: The "Twist-Stabilization" Mechanism

The critical advantage of the Target molecule is the synergy between the ortho-methyl and meta-iodine:

  • The Twist: The 2-methyl group sterically clashes with the amide carbonyl, forcing a twist angle (

    
    ) of 60–80°. In the Parent (Alt 1), this twist destabilizes the crystal lattice, leading to polymorphism.
    
  • The Lock: In the Target, the 3-iodine atom is positioned to form a stabilizing intramolecular or intermolecular Halogen Bond (C-I···O) . This "locks" the twisted conformation, reducing polymorphic risk—a critical parameter for drug development.

Experimental Protocols

To validate these structural claims, the following self-validating protocols must be employed.

Protocol A: Crystallization Screening (Halogen Bond Optimization)

Objective: To grow single crystals suitable for XRD that exhibit the halogen-bonding network.

  • Preparation: Dissolve 50 mg of N-Ethyl-3-iodo-2-methylbenzamide in 2 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Layer 4 mL of n-Hexane carefully on top of the DCM solution in a narrow vial.

    • Why: Hexane is non-polar and forces the hydrophobic Iodine regions to aggregate.

  • Slow Evaporation: Puncture the cap with a single needle hole. Store at 4°C in the dark (Iodine is photosensitive).

  • Harvest: Collect block-shaped crystals after 48–72 hours.

    • Validation: If needles appear, the H-bond network is dominating. Re-dissolve and add 5% Chloroform to suppress H-bonding and favor Halogen bonding.

Protocol B: Single Crystal XRD Data Collection

Objective: Accurate determination of the Iodine position and Twist Angle.

  • Source Selection: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: Cu-radiation causes significant absorption fluorescence with Iodine, leading to poor data quality and scaling errors.

  • Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil. Cool to 100 K immediately.

    • Reasoning: Cooling reduces thermal vibration of the heavy Iodine atom, preventing "smearing" of electron density.

  • Refinement Strategy:

    • Locate Iodine using Patterson methods (heavy atom method).

    • Refine the Flack parameter if the space group is non-centrosymmetric (P2

      
      ) to confirm absolute structure.
      
    • Critical Step: Manually inspect the difference Fourier map for a "hole" opposite the C-I bond (the

      
      -hole) to confirm halogen bonding.
      

Visualization: Structure-Property Logic

The following diagram illustrates the causal relationship between the chemical modifications and the resulting solid-state performance.

G Molecule N-Ethyl-3-iodo-2-methylbenzamide Sub_Ortho 2-Methyl Group (Steric Bulk) Molecule->Sub_Ortho Sub_Meta 3-Iodo Group (Sigma Hole Donor) Molecule->Sub_Meta Effect_Twist Amide Twist (Non-Planarity) Sub_Ortho->Effect_Twist Forces Rotation Effect_XB Halogen Bond (C-I···O=C) Sub_Meta->Effect_XB Lewis Acid Donor Effect_Twist->Effect_XB Exposes Carbonyl O Result_Solubility Increased Solubility (Disrupted Lattice Energy) Effect_Twist->Result_Solubility Weakens Pi-Stacking Result_Stability Lattice Locking (Reduced Polymorphism) Effect_XB->Result_Stability Directional Anchor

Caption: Causal pathway linking the 2-methyl and 3-iodo substitutions to the final drug-like properties (Solubility and Stability).

Data Presentation: Reference Standards

When analyzing your experimental data, use these reference values derived from the Cambridge Structural Database (CSD) for analogous benzamides.

Table 2: Crystallographic Reference Standards
ParameterExpected Value (Target)Significance
Space Group

or

Monoclinic systems are most common for benzamides to accommodate the "herringbone" packing.
C-I Bond Length 2.08 – 2.12 ÅTypical for aromatic iodides. Elongation suggests strong halogen bonding.
C-I···O Distance 2.80 – 3.20 ÅKey Metric: Must be less than the sum of van der Waals radii (3.50 Å) to qualify as a Halogen Bond [1].[2]
C-I···O Angle 165° – 180°Halogen bonds are highly directional (linear). Deviation < 150° indicates a weak interaction.
Amide Twist (

)
60° – 85°The ortho-methyl group prevents planarity (

). High twist correlates with better solubility [2].

References

  • Metrangolo, P., et al. (2005). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemical Reviews. Link

  • Szostak, M., et al. (2018).[3] Structures and Energetic Properties of 4-Halobenzamides: Effect of Twist. Journal of Organic Chemistry. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2] Acta Crystallographica Section B. Link

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

Sources

Validation

Spectroscopic Characterization of 1,2,3-Trisubstituted Benzamides: A Comparative Technical Guide

Topic: Spectroscopic Characterization of 1,2,3-Trisubstituted Benzamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Crowded Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 1,2,3-Trisubstituted Benzamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Crowded Scaffold" Challenge

In medicinal chemistry, the 1,2,3-trisubstituted benzamide scaffold represents a privileged but analytically challenging motif. Frequently found in PARP inhibitors, dopamine antagonists, and kinase inhibitors (e.g., Verosudil derivatives), this substitution pattern creates a unique steric and electronic environment.

The core challenge for the synthetic chemist is regioisomer differentiation .[1] During synthesis—particularly via electrophilic aromatic substitution or lithiation—it is common to generate mixtures of 1,2,3-, 1,2,4-, and 1,3,5-isomers. Standard low-field NMR often fails to resolve these due to overlapping multiplets.[1]

This guide compares the performance of advanced spectroscopic techniques for definitively characterizing 1,2,3-trisubstituted benzamides, moving beyond basic verification to structural proof.

Comparative Analysis of Characterization Methods

The following table compares the utility of primary spectroscopic methods specifically for distinguishing the 1,2,3-substitution pattern from its regioisomers.

MethodPrimary UtilityPerformance vs. AlternativesKey Limitation
1D ¹H NMR Initial screening of substitution pattern.High: Distinct splitting patterns (d, t, d) differentiate from 1,2,4 (s, d, d) and 1,3,5 (s).Signals often overlap in crowded aromatic regions; requires high field (>400 MHz).[1]
2D NMR (NOESY) Spatial confirmation of regioisomerism.Superior: The only solution-phase method to prove substituent adjacency (e.g., Amide

Substituent A).
Requires longer acquisition times; NOE signals can be weak if relaxation is fast.[1]
FT-IR Proving intramolecular hydrogen bonding.Unique: Can distinguish 1,2,3-isomers with ortho-donors from meta/para isomers via dilution studies.Low structural resolution; cannot definitively assign positions without NMR.
HRMS (EI/ESI) Fragmentation analysis ("Ortho Effect").Moderate: Specific "ortho effects" (e.g., loss of H₂O/NH₃) distinguish 1,2- from 1,3- relationships.Isomers often have identical m/z; requires library matching or MS/MS analysis.[1]
X-Ray Crystallography Absolute structural determination.[1]Ultimate: The "gold standard" for unambiguous assignment.Requires a single crystal; low throughput; not applicable to oils/amorphous solids.[1]

Deep Dive: NMR Spectroscopy – The Gold Standard

The most reliable method for characterizing 1,2,3-trisubstituted benzamides is Proton Nuclear Magnetic Resonance (


H NMR). However, correct interpretation requires analyzing the spin-spin coupling systems .
The Splitting Pattern Logic

In a 1,2,3-trisubstituted benzene (assuming substituents at 1, 2, 3), the remaining protons are at positions 4, 5, and 6. This forms an AMX or ABC spin system.[1]

  • H-5 (The Middle Proton): Resides between H-4 and H-6.[1] It couples to both with ortho-coupling constants (

    
     Hz).[1]
    
    • Appearance:Triplet (t) or Doublet of Doublets (dd) with two large

      
       values.
      
  • H-4 and H-6 (The Flanking Protons): Each has only one ortho-neighbor (H-5) and one meta-neighbor (each other).

    • Appearance:Doublet (d) or Doublet of Doublets (dd) with one large ortho-

      
       and one small meta-
      
      
      
      (
      
      
      Hz).

Contrast with Regioisomers:

  • 1,2,4-Trisubstituted: Contains an isolated proton at position 3 (singlet or fine meta-doublet) and two protons at 5,6 (AB system). The presence of a singlet usually rules out the 1,2,3-isomer.

  • 1,3,5-Trisubstituted: High symmetry; typically appears as singlets (or one singlet if substituents are identical).

Critical Experiment: The NOE Difference

When the 1D spectrum is ambiguous (e.g., accidental overlap), Nuclear Overhauser Effect Spectroscopy (NOESY) is the tie-breaker.

  • Hypothesis: In a 1,2,3-isomer (e.g., 2-chloro-3-methylbenzamide), the amide NH protons will show a strong NOE correlation only with the substituent at the 2-position (or H-6 if unsubstituted).

  • Protocol: Irradiate the amide NH signal.

    • 1,2,3-Isomer: NOE observed to H-6 and Substituent-2.

    • 1,2,4-Isomer: NOE observed to H-6 and H-3 (if H-3 is present).[1]

Deep Dive: Vibrational Spectroscopy (IR) & Hydrogen Bonding[1][2]

For 1,2,3-trisubstituted benzamides where the 2-position substituent is a hydrogen bond acceptor (e.g., -F, -OMe, -NO


), FT-IR provides unique structural insight via Intramolecular Hydrogen Bonding (IMHB) .
The "Dilution Test" Protocol

To distinguish a 1,2,3-isomer (capable of IMHB) from a 1,3- or 1,4-isomer (capable only of intermolecular H-bonding), perform a dilution study.

  • Prepare Solutions: Make 0.1 M, 0.01 M, and 0.001 M solutions in a non-polar solvent (e.g., CCl

    
     or CHCl
    
    
    
    ).
  • Acquire Spectra: Focus on the N-H stretching region (3500–3200 cm

    
    ).[1]
    
  • Analyze Shifts:

    • Intermolecular (Dimers): Bands shift to higher frequency (sharpens) as concentration decreases (dimers break apart).

    • Intramolecular (1,2,3-Isomer): Band position remains constant regardless of dilution. The H-bond is internal and concentration-independent.[1]

Visualizing the Characterization Workflow

The following diagram outlines the logical decision tree for validating a 1,2,3-trisubstituted benzamide scaffold.

G Start Crude Reaction Mixture (Potential Regioisomers) MS Step 1: LC-MS/HRMS Confirm Molecular Weight Start->MS NMR_1D Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region (6.5-8.5 ppm) MS->NMR_1D Decision_Splitting Splitting Pattern? NMR_1D->Decision_Splitting Pattern_123 Triplet + 2 Doublets (Suggests 1,2,3) Decision_Splitting->Pattern_123 AMX System Pattern_124 Singlet + 2 Doublets (Suggests 1,2,4) Decision_Splitting->Pattern_124 Isolated H NMR_2D Step 3: 2D NOESY/COSY Confirm Spatial Proximity Pattern_123->NMR_2D IR_Test Step 4: IR Dilution Study Check Intramolecular H-Bonding NMR_2D->IR_Test Ambiguous? Final Validated 1,2,3-Trisubstituted Benzamide NMR_2D->Final Clear NOE IR_Test->Final

Caption: Logical workflow for distinguishing 1,2,3-trisubstituted benzamides from common regioisomers using spectroscopic data.

Experimental Protocol: Characterization of 2-Chloro-3-methylbenzamide

This protocol serves as a template for characterizing a typical 1,2,3-trisubstituted benzamide.[2]

Materials:

  • Compound X (Purified >95%)

  • Solvent: DMSO-d

    
     (for NMR), CHCl
    
    
    
    (for IR)
  • Instrument: 400 MHz NMR or higher.[1][3]

Step-by-Step Methodology:

  • Sample Preparation (NMR): Dissolve 10 mg of the benzamide in 0.6 mL DMSO-d

    
    . The polar solvent helps resolve the amide NH protons, which are often broad in CDCl
    
    
    
    .[1]
  • 1H NMR Acquisition:

    • Set relaxation delay (

      
      ) to >2 seconds to ensure integration accuracy.
      
    • Target Analysis: Locate the aromatic region. Identify the triplet at

      
       ppm (H-5).[1] Confirm the integration is 1H. Identify the two flanking doublets.
      
    • Coupling Check: Measure

      
       values. H-5 should have two 
      
      
      
      Hz couplings.[1]
  • NOESY Experiment:

    • Run a standard 2D NOESY sequence.

    • Phasing: Ensure diagonal peaks are negative (or opposite to cross-peaks depending on phase convention).

    • Correlation: Look for a cross-peak between the Amide NH (

      
      ) and the methyl group (3-position) or the H-6 aromatic proton.[1] Absence of NOE to the methyl group confirms the amide is likely at position 1 and the methyl at position 3, separated by the 2-chloro substituent.[1]
      
  • Mass Spectrometry (Ortho Effect):

    • Inject via Direct Infusion ESI-MS.[1]

    • Look for the [M-H

      
      O]
      
      
      
      or [M-OH]
      
      
      fragment.[1] Ortho-substituted benzamides often show a prominent loss of water/ammonia due to the proximity of the amide and ortho-proton or substituent, a pathway suppressed in meta/para isomers.[1]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on spin systems and NOE).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for IR and MS fragmentation patterns).

  • Smith, B. C. (2022). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.[1] (Detailed analysis of hydrogen bonding shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library - Ortho Effects in Benzamides.

Sources

Safety & Regulatory Compliance

Safety

N-Ethyl-3-iodo-2-methylbenzamide proper disposal procedures

This guide outlines the technical safety and disposal protocols for N-Ethyl-3-iodo-2-methylbenzamide (CAS 1863037-73-3). As a specialized halogenated benzamide, this compound is frequently utilized as a synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for N-Ethyl-3-iodo-2-methylbenzamide (CAS 1863037-73-3).

As a specialized halogenated benzamide, this compound is frequently utilized as a synthetic intermediate or a "cold standard" in the development of radiopharmaceuticals (specifically dopamine receptor ligands like IBZM). Its disposal requires strict adherence to Halogenated Organic waste streams to prevent environmental contamination and regulatory non-compliance.

Part 1: Immediate Action Card (Lab Bench Summary)

Parameter Critical Operational Data
Chemical Name N-Ethyl-3-iodo-2-methylbenzamide
CAS Number 1863037-73-3
Waste Class Halogenated Organic (Due to Iodine content)
Signal Word WARNING (Irritant, Harmful if swallowed)
Solubility Insoluble in water; Soluble in DMSO, Methanol, Dichloromethane (DCM).
Primary Hazard Skin/Eye Irritant (H315, H319); Potential Organoiodide toxicity.
Incompatible With Strong oxidizing agents, strong bases.
Spill Response Do not use water initially. Absorb with vermiculite/sand. Clean surface with Ethanol or DCM.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its stability and reactivity. The iodine substituent at the 3-position is a heavy halogen, making this compound distinct from common insect repellents (like DEET) which lack the halogen.

  • Stability: Stable under recommended storage conditions (2-8°C, dry).

  • Reactivity: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing ethylamine and 3-iodo-2-methylbenzoic acid.

  • Light Sensitivity: Organoiodine compounds can be light-sensitive. Degraded material may release free iodine (

    
    ), indicated by a yellow/brown discoloration.
    

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable to: Expired stock, weighing boat residues, or contaminated solid media.

  • Segregation: Do NOT throw in the general trash or biohazard bins.

  • Containerization: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid."

  • Labeling: The label must explicitly state:

    • Constituent: N-Ethyl-3-iodo-2-methylbenzamide.[5][6][7][8]

    • Hazard Tag: "Toxic," "Irritant," "Halogenated."

  • Destruction Method (Facility Level): This waste is typically routed for high-temperature incineration equipped with scrubbers to capture iodine vapors.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC waste, reaction solvents (DCM, DMSO, Methanol).

CRITICAL RULE: Because this molecule contains Iodine, it must be classified as Halogenated Waste , even if dissolved in a non-halogenated solvent like Methanol.

  • Selection of Stream: Use the Halogenated Solvent carboy (often Red tag or distinct color code).

    • Why? Mixing halogenated organics with non-halogenated fuel-blending streams can damage incinerators not designed for acid gas neutralization (HCl, HI).

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, neutralize before adding to the waste carboy to prevent exothermic reactions inside the drum.

  • Precipitation Check: If dissolved in DMSO, be aware that adding it to a carboy with high water content may cause the benzamide to precipitate as a solid sludge. This is acceptable but should be noted on the manifest.

Scenario C: Radiopharmaceutical Context (The "Hot" Precursor)

Applicable to: Researchers using this compound as a precursor for I-123 or I-131 labeling.

If this molecule has been subjected to radio-iodination (isotopic exchange):

  • Ignore Chemical Protocols: Radioactive regulations supersede chemical hazards.

  • Half-Life Management:

    • I-123 (T½ = 13.2 hrs): Store in a lead-shielded "Decay-in-Storage" bin for >10 half-lives (approx. 1 week) until background radiation levels are reached. Then dispose of as non-radioactive chemical waste (Scenario A/B).

    • I-125 (T½ = 59 days): Must be solidified and transferred to Long-Term Radioactive Waste streams. Do not attempt decay-in-storage unless authorized by your Radiation Safety Officer (RSO).

Part 4: Decontamination & Spill Response

Self-Validating Cleaning Protocol: Since N-Ethyl-3-iodo-2-methylbenzamide is insoluble in water, a water-only wash will fail (beading will occur).

  • Primary Solubilization: Apply Ethanol or Acetone to the contaminated surface/glassware. The benzamide will dissolve readily.[4]

  • Wipe/Rinse: Absorb the solvent with a paper towel. Place this towel in Solid Hazardous Waste (due to solvent flammability and chemical contamination).

  • Secondary Wash: Wash the surface with soap and water to remove residual film.

  • Validation: Under UV light (254 nm), the benzamide moiety may absorb/fluoresce. A clean surface will show no dark spots or fluorescence.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of N-Ethyl-3-iodo-2-methylbenzamide based on its physical state and radiological status.

DisposalFlow Start Waste: N-Ethyl-3-iodo-2-methylbenzamide IsRadioactive Is it Radioactive? (I-123, I-125, I-131 labeled) Start->IsRadioactive YesRadio Radioactive Waste Protocol IsRadioactive->YesRadio Yes NoRadio Chemical Waste Protocol IsRadioactive->NoRadio No (Cold Standard) DecayCheck Isotope T½ < 24h? (e.g., I-123) YesRadio->DecayCheck DecayStorage Decay-in-Storage (>10 Half-lives) DecayCheck->DecayStorage Yes (Short T½) LongTerm Long-Term Rad Waste (Solidify & Ship) DecayCheck->LongTerm No (Long T½) DecayStorage->NoRadio After Decay StateCheck Physical State? NoRadio->StateCheck SolidWaste Solid Waste Bin Label: 'Toxic, Halogenated' StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Solution SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Solvent Carboy (Do NOT mix with fuels) SolventCheck->HaloStream Any Solvent

Caption: Operational decision tree for segregating N-Ethyl-3-iodo-2-methylbenzamide waste based on radiological activity and physical state.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: N-Ethyl-3-iodo-2-methylbenzamide (CAS 1863037-73-3). Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzamide Derivatives and Safety. PubChem.[9] Retrieved from [Link]

  • University of Washington EHS. (2023). Halogenated vs. Non-Halogenated Solvent Disposal Guidelines. Retrieved from [Link]

  • Kung, H. F., et al. (1990). In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with [I-123]IBZM in humans. Journal of Nuclear Medicine. (Context for radiopharmaceutical precursors).

Sources

Handling

Personal protective equipment for handling N-Ethyl-3-iodo-2-methylbenzamide

Topic: Personal protective equipment for handling N-Ethyl-3-iodo-2-methylbenzamide Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. [1] Executive Safety Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-Ethyl-3-iodo-2-methylbenzamide Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

[1]

Executive Safety Summary

N-Ethyl-3-iodo-2-methylbenzamide is a specialized halogenated benzamide intermediate, often utilized in the synthesis of radiopharmaceuticals (e.g., dopamine receptor ligands) or as a structural motif in medicinal chemistry.[1]

Critical Hazard Profile:

  • Primary Risks: Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed.[1][2]

  • Specific Chemical Risks: The Carbon-Iodine (C-I) bond is photolabile .[1] Exposure to light can cause homolytic cleavage, releasing iodine radicals and degrading the compound.

  • Unknowns: As a research intermediate, full toxicological profiling (LD50, chronic toxicity) is often incomplete. Treat as a potential sensitizer and high-potency compound. [1]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The presence of the iodine substituent and the lipophilic ethyl/methyl groups increases skin permeability compared to simple benzamides.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense: Halogenated aromatics can permeate thin latex.[1] Double nitrile provides a breakthrough time >480 mins for solid handling. If dissolved in DCM or DMF , use Silver Shield/Laminate undergloves.
Eye/Face Chemical Splash Goggles (Indirect Vent)Particulate & Vapor: Safety glasses are insufficient for powders that may act as alkylating irritants. Goggles prevent sublimed vapor or dust entry.
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Spill)Inhalation Risk: Benzamides are mucous membrane irritants. All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm).
Body Lab Coat (Buttoned, Cotton/Poly) Optional: Tyvek SleevesContamination Control: Cotton blends reduce static discharge (crucial for dry powders). Tyvek sleeves recommended during weighing to prevent wrist-gap exposure.[1]
PPE Decision Logic (Visualization)

This decision tree guides your PPE selection based on the physical state of the compound, ensuring you do not over- or under-protect.[1]

PPE_Decision_Tree Start Start: Handling N-Ethyl-3-iodo-2-methylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_Risk Risk: Dust & Static Solid->Solid_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Solid_PPE PPE: Double Nitrile + Goggles Engineering: Fume Hood + Anti-static Gun Solid_Risk->Solid_PPE Aggressive DCM / DMF / DMSO Solvent_Check->Aggressive Standard MeOH / EtOH / Water Solvent_Check->Standard Laminate PPE: Laminate/Silver Shield Gloves (Nitrile degrades rapidly) Aggressive->Laminate Nitrile PPE: Standard Double Nitrile Standard->Nitrile

Figure 1: PPE Selection Logic.[1] Note the specific requirement for Laminate gloves when handling solutions in aggressive solvents like Dichloromethane (DCM).

Operational Protocol: Step-by-Step Handling
Phase A: Storage & Stability
  • Light Protection: The C-I bond is susceptible to photolysis. Store in amber glass vials wrapped in aluminum foil.

  • Temperature: Store at 2–8°C . While the benzamide core is stable, the iodine substituent can degrade over time at room temperature, releasing free iodine (indicated by yellow/brown discoloration).

Phase B: Weighing & Transfer
  • Preparation: Place an anti-static mat or ionizing gun inside the fume hood. Iodinated solids often carry static charge, causing "fly-away" powder.

  • Weighing:

    • Tare the amber vial before opening.

    • Use a disposable spatula. Do not use metal spatulas if the compound appears discolored (free iodine reacts with metals). Use PTFE-coated or plastic spatulas.

  • Transfer: Dissolve immediately if possible. If transferring solid, use a funnel to minimize dust generation.

Phase C: Reaction Setup (Inert Atmosphere)
  • Solvent Choice: The ethyl/methyl groups make this compound lipophilic. It will dissolve well in DCM, DMSO, or Ethanol but poorly in water.

  • Inert Gas: Flush headspace with Nitrogen or Argon. Oxygen can accelerate the oxidation of the iodine moiety, especially in solution.

Emergency Response & Disposal
Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/detergent), then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Exposure First Aid
  • Skin: Wash immediately with soap and water for 15 minutes.[3] Iodine compounds can stain; if yellowing persists, use a thiosulfate solution (5%) to reduce free iodine, then wash again.

  • Eyes: Flush for 15 minutes.[3] Seek medical attention immediately.

Disposal Protocol
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with acid waste (potential for acid-catalyzed deiodination).

  • Destruction: High-temperature incineration is required to safely manage the iodine content.[1]

Synthesis & Handling Workflow

This workflow visualizes the lifecycle of the compound in your lab, emphasizing the critical control points (CCPs) for safety.

Handling_Workflow Storage Storage (Amber Vial, 4°C) Check Visual Check (Yellow = Degradation) Storage->Check Weigh Weighing (Fume Hood, Anti-static) Check->Weigh Pass Waste Disposal (Halogenated Stream) Check->Waste Fail (Degraded) Dissolve Dissolution (Inert Gas, Shield from Light) Weigh->Dissolve Dissolve->Waste Post-Exp

Figure 2: Operational Workflow. Note the "Visual Check" step; yellowing indicates free iodine release, requiring purification or disposal.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4060517, N-ethyl-2-methylbenzamide (Analog).[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • MDPI (2022). Synthesis of N,N-Diethyl-3-methylbenzamide.[1] Molbank 2022. Retrieved from [Link][4][5][6]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.